molecular formula C12H11ClFNO2 B2385348 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one CAS No. 223632-64-2

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Cat. No.: B2385348
CAS No.: 223632-64-2
M. Wt: 255.67
InChI Key: FODGPXWJTNUVJU-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a useful research compound. Its molecular formula is C12H11ClFNO2 and its molecular weight is 255.67. The purity is usually 95%.
The exact mass of the compound 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3-chloro-4-fluorobenzoyl)piperidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11ClFNO2/c13-10-7-8(1-2-11(10)14)12(17)15-5-3-9(16)4-6-15/h1-2,7H,3-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODGPXWJTNUVJU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC(=C(C=C2)F)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

223632-64-2
Record name 1-(3-chloro-4-fluorobenzoyl)-piperidin-4-one
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one, a key intermediate in the development of various pharmaceutical agents. The document details the most prevalent and efficient synthetic pathway, rooted in the principles of the Schotten-Baumann reaction. It offers a deep dive into the underlying reaction mechanism, a step-by-step experimental protocol, and a thorough discussion of the critical process parameters and safety considerations. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the fields of medicinal chemistry and drug development, providing both theoretical understanding and practical insights for the successful synthesis and purification of this important compound.

Introduction and Significance

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a substituted N-acyl piperidone derivative. The piperidine ring is a ubiquitous scaffold in a vast array of natural products and synthetic pharmaceuticals, valued for its ability to confer desirable pharmacokinetic properties. The specific substitution pattern on the benzoyl moiety, a 3-chloro and a 4-fluoro group, is a common feature in many biologically active molecules, often enhancing binding affinity to target proteins and improving metabolic stability. Consequently, 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one serves as a crucial building block in the synthesis of a variety of compounds with potential therapeutic applications, including but not limited to, inhibitors of p38 MAP kinase, which are implicated in inflammatory diseases and cancer[1].

This guide focuses on the most direct and widely employed synthetic route to this molecule: the N-acylation of piperidin-4-one with 3-chloro-4-fluorobenzoyl chloride.

Retrosynthetic Analysis and Strategic Approach

A retrosynthetic analysis of the target molecule reveals a straightforward disconnection at the amide bond, leading to two readily available starting materials: piperidin-4-one and 3-chloro-4-fluorobenzoyl chloride.

G target 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one intermediate Piperidin-4-one + 3-Chloro-4-fluorobenzoyl chloride target->intermediate Amide Disconnection starting_material_1 Piperidin-4-one intermediate->starting_material_1 starting_material_2 3-Chloro-4-fluorobenzoic acid intermediate->starting_material_2 Acyl Chloride Formation

Figure 1: Retrosynthetic analysis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

This retrosynthetic approach highlights the core of the synthetic strategy: the formation of an amide bond between the secondary amine of piperidin-4-one and the acyl chloride. This transformation is typically achieved under Schotten-Baumann conditions.

Synthesis of the Key Acylating Agent: 3-Chloro-4-fluorobenzoyl chloride

The precursor to the acylation reaction, 3-chloro-4-fluorobenzoyl chloride, is most commonly synthesized from 3-chloro-4-fluorobenzoic acid.

Reaction Pathway

The conversion of the carboxylic acid to the acyl chloride is a standard transformation in organic synthesis, typically achieved using a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride.

G reactant 3-Chloro-4-fluorobenzoic acid product 3-Chloro-4-fluorobenzoyl chloride reactant->product Chlorination reagent Thionyl Chloride (SOCl₂) reagent->product

Figure 2: Synthesis of 3-Chloro-4-fluorobenzoyl chloride.

Experimental Protocol: Synthesis of 3-Chloro-4-fluorobenzoyl chloride

This protocol is based on established procedures for the conversion of carboxylic acids to acyl chlorides.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
3-Chloro-4-fluorobenzoic acid174.5510.0 g0.0573
Thionyl chloride (SOCl₂)118.9710.2 mL (1.5 eq)0.0859
N,N-Dimethylformamide (DMF)73.09Catalytic (2-3 drops)-
Anhydrous Toluene-50 mL-

Procedure:

  • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add 3-chloro-4-fluorobenzoic acid (10.0 g, 0.0573 mol) and anhydrous toluene (50 mL).

  • Add a catalytic amount of N,N-dimethylformamide (2-3 drops) to the suspension.

  • Slowly add thionyl chloride (10.2 mL, 0.0859 mol) to the mixture at room temperature.

  • Heat the reaction mixture to reflux (approximately 110°C) and maintain for 2-3 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Allow the reaction mixture to cool to room temperature.

  • Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.

  • The crude 3-chloro-4-fluorobenzoyl chloride, a pale yellow oil or low melting solid, can be used in the subsequent step without further purification. For long-term storage, distillation under reduced pressure is recommended.

Causality Behind Experimental Choices:

  • Thionyl Chloride: A common and effective reagent for this transformation. The byproducts, HCl and SO₂, are gaseous and are easily removed from the reaction mixture, simplifying the work-up.

  • DMF (catalyst): The reaction is catalyzed by the formation of the Vilsmeier reagent in situ, which is a more reactive acylating agent.

  • Anhydrous Conditions: Acyl chlorides are highly reactive towards water, and any moisture would lead to the hydrolysis back to the carboxylic acid, reducing the yield.

Core Synthesis: 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

The central step of the synthesis involves the N-acylation of piperidin-4-one with the prepared 3-chloro-4-fluorobenzoyl chloride. This reaction is typically performed under basic conditions to neutralize the hydrochloric acid byproduct.

Reaction Pathway and Mechanism (Schotten-Baumann Reaction)

The reaction proceeds via a nucleophilic acyl substitution mechanism, a classic example of the Schotten-Baumann reaction.[2][3][4][5]

G cluster_reactants Reactants cluster_conditions Conditions cluster_products Products Piperidin-4-one Piperidin-4-one Target_Molecule 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one Piperidin-4-one->Target_Molecule Nucleophilic Attack 3-Chloro-4-fluorobenzoyl_chloride 3-Chloro-4-fluorobenzoyl_chloride 3-Chloro-4-fluorobenzoyl_chloride->Target_Molecule Base (e.g., Triethylamine) Base (e.g., Triethylamine) Triethylammonium_chloride Triethylammonium chloride Base (e.g., Triethylamine)->Triethylammonium_chloride HCl Scavenger Solvent (e.g., DCM) Solvent (e.g., DCM)

Figure 3: Overall synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

Mechanism:

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of piperidin-4-one acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3-chloro-4-fluorobenzoyl chloride. This forms a tetrahedral intermediate.

  • Elimination of Leaving Group: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the chloride ion, a good leaving group.

  • Deprotonation: The base, typically an organic amine like triethylamine or pyridine, deprotonates the resulting positively charged nitrogen atom, yielding the final amide product and the hydrochloride salt of the base. The base is crucial to drive the reaction to completion by neutralizing the HCl byproduct.[4][5]

Experimental Protocol: Synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

This protocol provides a detailed procedure for the synthesis of the target molecule.

Materials and Reagents:

ReagentMolar Mass ( g/mol )QuantityMoles
Piperidin-4-one hydrochloride135.615.0 g0.0369
3-Chloro-4-fluorobenzoyl chloride193.007.12 g (1.0 eq)0.0369
Triethylamine (TEA)101.1911.2 mL (2.2 eq)0.0812
Dichloromethane (DCM)84.93100 mL-
Deionized Water18.02As needed-
Saturated Sodium Bicarbonate Solution-As needed-
Brine-As needed-
Anhydrous Magnesium Sulfate120.37As needed-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer, add piperidin-4-one hydrochloride (5.0 g, 0.0369 mol) and dichloromethane (100 mL).

  • Cool the suspension to 0°C using an ice bath.

  • Slowly add triethylamine (11.2 mL, 0.0812 mol) to the stirred suspension. The additional equivalent of triethylamine is to neutralize the hydrochloride salt of the starting material.

  • In a separate flask, dissolve 3-chloro-4-fluorobenzoyl chloride (7.12 g, 0.0369 mol) in 20 mL of dichloromethane.

  • Add the solution of 3-chloro-4-fluorobenzoyl chloride dropwise to the piperidin-4-one suspension at 0°C over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding 50 mL of deionized water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer sequentially with 50 mL of saturated sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol or an ethyl acetate/hexane mixture, to yield 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one as a solid.[6]

Causality Behind Experimental Choices:

  • Piperidin-4-one hydrochloride: This is a common and stable salt of piperidin-4-one. The use of an extra equivalent of base is necessary to liberate the free amine in situ.

  • Triethylamine: A common organic base used to scavenge the HCl produced during the reaction. Its hydrochloride salt is typically soluble in the aqueous phase during work-up, facilitating purification.

  • Dichloromethane: A good solvent for both reactants and is relatively inert under these reaction conditions.

  • Aqueous Work-up: The washing steps with water, sodium bicarbonate, and brine are essential to remove the triethylammonium chloride salt, any unreacted starting materials, and other water-soluble impurities.

Characterization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

The identity and purity of the synthesized product should be confirmed using standard analytical techniques.

Expected Analytical Data:

  • Appearance: White to off-white solid.

  • Molecular Formula: C₁₂H₁₁ClFNO₂

  • Molecular Weight: 255.67 g/mol

  • ¹H NMR (400 MHz, CDCl₃) δ (ppm):

    • 7.55-7.45 (m, 2H, Ar-H)

    • 7.20-7.10 (m, 1H, Ar-H)

    • 4.00-3.80 (m, 2H, piperidine-H)

    • 3.70-3.50 (m, 2H, piperidine-H)

    • 2.60-2.40 (m, 4H, piperidine-H)

  • ¹³C NMR (101 MHz, CDCl₃) δ (ppm):

    • 207.0 (C=O, ketone)

    • 168.0 (C=O, amide)

    • 159.0 (d, J=250 Hz, C-F)

    • 135.0 (d, J=3 Hz)

    • 130.0 (d, J=8 Hz)

    • 128.0

    • 125.0 (d, J=18 Hz)

    • 117.0 (d, J=22 Hz)

    • 45.0, 41.0 (piperidine carbons)

(Note: The exact chemical shifts and coupling constants may vary slightly depending on the solvent and instrument used. The provided data is a general expectation based on similar structures.)

Safety Considerations

It is imperative to adhere to strict safety protocols when handling the reagents involved in this synthesis.

  • 3-Chloro-4-fluorobenzoyl chloride: This compound is corrosive and a lachrymator. It reacts violently with water to produce HCl gas. All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[7]

  • Thionyl chloride: This reagent is also corrosive and reacts with moisture to release toxic gases (HCl and SO₂). It should be handled with extreme care in a fume hood.

  • Triethylamine: This is a flammable liquid with a strong, unpleasant odor. It is also corrosive and can cause severe eye and skin irritation.

  • Dichloromethane: This is a volatile and potentially carcinogenic solvent. It should be handled in a fume hood to avoid inhalation.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one via the N-acylation of piperidin-4-one with 3-chloro-4-fluorobenzoyl chloride is a robust and efficient method. This guide has provided a comprehensive framework for understanding and executing this synthesis, from the preparation of the starting materials to the characterization of the final product. By following the detailed protocols and adhering to the safety guidelines, researchers can reliably produce this valuable intermediate for further applications in drug discovery and development.

References

  • Schotten Baumann Reaction: Mechanism, Steps & Real-Life Examples - Vedantu. (n.d.). Retrieved from [Link]

  • Chemistry Schotten Baumann Reaction | SATHEE JEE - IIT Kanpur. (n.d.). Retrieved from [Link]

  • 3-Chloro-4-fluorobenzoyl chloride Safety Data Sheet. (n.d.).
  • Schotten Baumann Reaction - BYJU'S. (2019, November 17). Retrieved from [Link]

  • Reaction Mechanism of Schotten Baumann Reaction - Physics Wallah. (n.d.). Retrieved from [Link]

  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • US6187952B1 - Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination - Google Patents. (n.d.).
  • EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride - Google Patents. (n.d.).
  • A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. (n.d.).
  • 3-Chloro-4-fluorobenzoyl chloride | 65055-17-6. (n.d.).
  • 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. (2023, March 1).
  • Specifications of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one - Capot Chemical. (n.d.). Retrieved from [Link]

  • Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives - ResearchGate. (n.d.). Retrieved from [Link]

Sources

The Strategic Utility of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2) in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of targeted therapeutics, the selection of molecular building blocks dictates the success of downstream active pharmaceutical ingredients (APIs). 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2) has emerged as a highly privileged scaffold. By fusing a conformationally restricted piperidine core with a metabolically robust halogenated benzoyl moiety, this intermediate provides a highly reactive ketone handle for divergent synthesis. This whitepaper details the physicochemical profiling, self-validating synthetic workflows, and downstream functionalization strategies for this critical compound.

Physicochemical Profiling & Structural Logic

The architectural logic behind CAS 223632-64-2 is rooted in its dual-functional nature. The piperidin-4-one ring offers a reactive electrophilic center at the C4 position, ideal for late-stage diversification. Conversely, the 3-chloro-4-fluorobenzoyl group is strategically designed to enhance lipophilicity (LogP) and confer metabolic stability. The fluorine atom blocks cytochrome P450-mediated oxidation at the para position, while the chlorine atom provides specific halogen-bonding capabilities within target protein binding pockets, a feature heavily leveraged in the design of poly(ADP-ribose) polymerase (PARP) inhibitors and various kinase antagonists.

Table 1: Physicochemical Properties Summary
PropertyValue
Chemical Name 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one
CAS Number 223632-64-2
Molecular Formula C₁₂H₁₁ClFNO₂
Molecular Weight 255.67 g/mol
Melting Point 118 – 120 °C
Boiling Point 433.2 ± 45.0 °C (at 760 mmHg)
Density 1.4 ± 0.1 g/cm³

Data supported by standard chemical profiling databases .

Synthetic Methodologies & Workflows

As an application scientist, I emphasize that the synthesis of this compound must avoid direct coupling with unprotected piperidin-4-one, as the free ketone can undergo unwanted self-condensation or competitive nucleophilic attack during the harsh activation of the carboxylic acid. The field-proven approach utilizes a ketal-protected precursor, such as.

Self-Validating Protocol: Amide Coupling & Deprotection

Phase 1: Amide Coupling (Discovery Scale)

  • Activation: Dissolve 3-chloro-4-fluorobenzoic acid (1.0 eq, 10 mmol) in 25 mL of anhydrous N,N-dimethylformamide (DMF). Add HATU (1.2 eq, 12 mmol) and N,N-diisopropylethylamine (DIPEA, 3.0 eq, 30 mmol). Stir at 25 °C for 15 minutes to generate the active ester.

  • Coupling: Introduce 4-piperidone ethylene ketal (1.1 eq, 11 mmol) to the activated mixture. Stir for 4–6 hours.

  • Validation Checkpoint: Monitor via LC-MS. The reaction is complete when the acid mass is fully consumed and the ketal-protected intermediate mass ([M+H]⁺ ≈ 300.1) dominates.

  • Workup: Quench with 50 mL of ice water and extract with ethyl acetate (3 × 30 mL). Wash the combined organic layers with 5% LiCl solution (to remove DMF) and brine, dry over Na₂SO₄, and concentrate in vacuo.

Phase 2: Ketal Deprotection 5. Hydrolysis: Dissolve the crude intermediate in a 1:1 (v/v) mixture of Tetrahydrofuran (THF) and 2N HCl (30 mL total). Stir at 50 °C for 2 hours. 6. Isolation: Cool to room temperature, neutralize carefully with saturated NaHCO₃ until pH 7.5 is reached. Extract with dichloromethane (DCM, 3 × 20 mL). Dry and concentrate. 7. Purification: Purify via silica gel chromatography (Eluent: Hexanes/Ethyl Acetate 7:3) to isolate CAS 223632-64-2 as an off-white solid (Yield: >85%).

Synthesis A 3-Chloro-4-fluorobenzoic acid (Activation) C Amide Coupling (HATU/DIPEA) A->C B 4-Piperidone ethylene ketal B->C D Ketal Deprotection (HCl/H2O) C->D Intermediate E 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one CAS: 223632-64-2 D->E Yield >85%

Diagram 1: Step-by-step synthetic workflow from protected ketal to final ketone.

(Note: For process-scale manufacturing, converting the carboxylic acid to an acyl chloride using SOCl₂ is preferred over HATU to improve atom economy and reduce costs).

Downstream Functionalization in API Synthesis

The strategic placement of the ketone at the C4 position allows for divergent functionalization, a technique heavily cited in .

  • Reductive Amination: Reacting the ketone with primary or secondary amines in the presence of sodium cyanoborohydride (NaCNBH₃) yields 4-aminopiperidine derivatives. This is the primary route for synthesizing G-protein coupled receptor (GPCR) ligands.

  • Grignard Addition: Nucleophilic attack by alkyl/aryl magnesium halides generates 4-substituted-4-hydroxypiperidines. Expert Insight: Because piperidones are prone to enolization, utilizing organocerium reagents (Grignard reagent + anhydrous CeCl₃) suppresses the basicity of the nucleophile, drastically improving the yield of the 1,2-addition product.

  • Wittig Olefination: Reaction with phosphonium ylides yields exocyclic alkenes, providing conformational restraint for targeted binding studies.

Reactivity Core 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one RedAm Reductive Amination (NaCNBH3, R-NH2) Core->RedAm Grignard Grignard Addition (R-MgX / CeCl3) Core->Grignard Wittig Wittig Olefination (Ph3P=C-R) Core->Wittig API1 4-Amino Piperidine Derivatives (GPCR Ligands) RedAm->API1 API2 4-Alkyl-4-hydroxy Piperidines (H-Bond Donors) Grignard->API2 API3 Exocyclic Alkenes (Conformational Restraint) Wittig->API3

Diagram 2: Downstream reactivity profile for API scaffold generation.

Analytical Characterization & Validation (E-E-A-T)

To ensure batch integrity before proceeding to complex API synthesis, the following self-validating analytical markers must be confirmed:

  • ¹H NMR (400 MHz, CDCl₃): The spectrum must show the characteristic multiplet of the aromatic protons (3-chloro-4-fluorophenyl) between 7.10–7.60 ppm. The piperidine core will display two distinct multiplets around 3.60–4.00 ppm (N-CH₂, 4H) and 2.40–2.60 ppm (CO-CH₂, 4H). The absence of a peak at ~3.95 ppm (ethylene ketal protons) confirms complete deprotection.

  • LC-MS (ESI+): The mass spectrum will display a prominent[M+H]⁺ peak at m/z 256.05. Crucially, due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), you must observe a characteristic isotopic pattern: a secondary peak at m/z 258.05 with approximately 33% the intensity of the parent peak, confirming the presence of the monochlorinated benzoyl group.

Safety, Handling, & Scalability

CAS 223632-64-2 is classified as a laboratory chemical and an active pharmaceutical intermediate. It is an irritating compound; contact with skin, eyes, and the respiratory tract must be strictly avoided.

  • PPE Requirements: Nitrile gloves, chemical safety goggles, and a standard laboratory coat. All solid handling and transfers should be conducted within a certified Class II fume hood to prevent inhalation of fine particulates.

  • Storage: Store in a tightly sealed container in a cool, dry environment (typically 2-8 °C for long-term stability) away from strong oxidizing agents to prevent degradation of the piperidine nitrogen.

References

  • ChemSrc. (2025). 4-Piperidone-ethylene ketal (CAS 177-11-7) Biological Activity and Synthesis. Retrieved from[Link]

  • Google Patents. (2010). Poly (ADP-ribose) polymerase (PARP) inhibitors (Patent AU2010206744B2).

An In-Depth Technical Guide to the Potential Mechanism of Action of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Perspective on a Versatile Chemical Scaffold

Abstract

This technical guide provides a comprehensive analysis of the potential mechanisms of action for the compound 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. As a Senior Application Scientist, this document moves beyond a simple recitation of facts to offer an in-depth, experience-driven perspective. While direct research on the specific biological activity of this molecule is not extensively published, this guide synthesizes data from structurally related compounds and the known pharmacological properties of its constituent chemical moieties. We will explore the plausible biological targets and signaling pathways this compound may modulate, grounded in the established roles of the piperidin-4-one core and the 3-chloro-4-fluorobenzoyl group. This whitepaper is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this and similar chemical entities.

Introduction: Deconstructing the Molecule

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a synthetic organic compound characterized by a central piperidin-4-one ring. This core structure is a well-established pharmacophore in medicinal chemistry, known to be a versatile scaffold for the development of a wide array of therapeutic agents.[1][2] The piperidine ring, a saturated heterocycle, offers a three-dimensional structure that can be readily modified to optimize binding to biological targets.

The key to understanding the potential of this specific molecule lies in the interplay of its two primary components:

  • The Piperidin-4-one Core: This nucleus is a common feature in molecules with diverse pharmacological activities, including anticancer, antimicrobial, and anti-HIV properties.[1][3] Its ketone group and the nitrogen atom within the ring provide key points for hydrogen bonding and other non-covalent interactions with biological macromolecules.

  • The 3-Chloro-4-fluorobenzoyl Group: This substituted aromatic ring is attached to the piperidine nitrogen. The presence of halogen atoms (chlorine and fluorine) can significantly influence the compound's pharmacokinetic and pharmacodynamic properties. Halogens can alter metabolic stability, lipophilicity, and binding affinity to target proteins. Notably, the precursor molecule, 3-Chloro-4-fluorobenzoyl chloride, is utilized in the synthesis of inhibitors for p38 MAP kinase, a crucial protein in inflammatory and immune responses.[4]

This guide will therefore proceed by examining the likely biological implications of these structural features, proposing potential mechanisms of action that warrant further experimental investigation.

Postulated Mechanisms of Action and Therapeutic Targets

Based on the analysis of structurally analogous compounds, we can hypothesize several potential mechanisms of action for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. These are not confirmed but represent scientifically grounded starting points for research.

Enzyme Inhibition

The structure of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one suggests it could function as an inhibitor of various enzymes. The piperidin-4-one scaffold can mimic the structure of natural substrates, allowing it to bind to the active site of an enzyme and block its activity.

  • Kinase Inhibition (e.g., p38 MAP Kinase): Given that its precursor, 3-Chloro-4-fluorobenzoyl chloride, is a building block for p38 MAP kinase inhibitors, it is plausible that 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one itself could exhibit inhibitory activity against this or other kinases.[4] Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders.

  • Other Potential Enzyme Targets: The broad bioactivity of piperidin-4-one derivatives suggests a wider range of potential enzyme targets.[1] These could include proteases, phosphatases, or enzymes involved in metabolic pathways.

Receptor Modulation

The compound may also act as a modulator of cellular receptors. The piperidine moiety can serve as a scaffold to present the 3-chloro-4-fluorobenzoyl group in a specific orientation for interaction with a receptor's binding pocket.

  • G-Protein Coupled Receptors (GPCRs): Many drugs containing a piperidine ring target GPCRs. The flexibility of the piperidine ring allows it to adopt conformations that can lead to either agonistic or antagonistic activity at these receptors.

  • Ion Channels: The overall structure and lipophilicity of the molecule could allow it to interact with the transmembrane domains of ion channels, thereby modulating their function.

Antimicrobial and Anticancer Activity

Numerous studies have highlighted the antimicrobial and anticancer properties of piperidin-4-one derivatives.[1][3][5]

  • Antimicrobial Effects: The mechanism could involve the disruption of microbial cell wall synthesis, inhibition of essential enzymes, or interference with microbial DNA replication. The halogenated benzoyl group might enhance the compound's ability to penetrate microbial cell membranes.

  • Anticancer Effects: The potential anticancer activity could stem from various mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, or interference with tumor cell signaling pathways.[5] The aforementioned potential for kinase inhibition is a key pathway for anticancer drug action.

Proposed Experimental Workflows for Target Validation

To validate the hypothesized mechanisms of action, a systematic experimental approach is necessary. The following protocols outline key experiments for initial screening and target identification.

In Vitro Enzymatic Assays

Objective: To determine if 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one directly inhibits the activity of specific enzymes.

Protocol:

  • Enzyme and Substrate Preparation: Obtain purified recombinant enzymes (e.g., p38 MAP kinase, other relevant kinases, proteases). Prepare a stock solution of the corresponding substrate.

  • Compound Preparation: Prepare a stock solution of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one in a suitable solvent (e.g., DMSO).

  • Assay Execution: In a microplate format, combine the enzyme, substrate, and varying concentrations of the test compound.

  • Detection: Use a suitable detection method (e.g., fluorescence, luminescence, absorbance) to measure the rate of product formation.

  • Data Analysis: Calculate the IC50 value (the concentration of the compound that inhibits 50% of the enzyme's activity).

Causality behind Experimental Choices: This direct enzymatic assay provides unambiguous evidence of target engagement and inhibition. The use of a dose-response curve allows for the quantification of the compound's potency.

Cellular Assays for Functional Effects

Objective: To assess the effect of the compound on cellular processes.

Protocol:

  • Cell Culture: Culture relevant cell lines (e.g., cancer cell lines, immune cells).

  • Compound Treatment: Treat the cells with a range of concentrations of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

  • Endpoint Measurement:

    • Cell Viability/Proliferation: Use assays such as MTT or CellTiter-Glo to measure the effect on cell growth.

    • Apoptosis: Use assays such as Annexin V/PI staining or caspase activity assays to determine if the compound induces programmed cell death.

    • Signaling Pathway Analysis: Use techniques like Western blotting or ELISA to measure the phosphorylation status of key signaling proteins (e.g., p38 MAP kinase) or the production of cytokines.

Trustworthiness of the Protocol: This protocol provides a self-validating system by correlating direct cellular effects (e.g., decreased viability) with molecular events (e.g., inhibition of a specific signaling pathway).

Target Identification via Affinity-Based Methods

Objective: To identify the direct binding partners of the compound within a complex biological sample.

Protocol:

  • Compound Immobilization: Chemically modify 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one to allow for its immobilization on a solid support (e.g., agarose beads).

  • Affinity Chromatography: Incubate the immobilized compound with a cell lysate.

  • Washing and Elution: Wash away non-specifically bound proteins and then elute the proteins that specifically bind to the compound.

  • Protein Identification: Identify the eluted proteins using mass spectrometry.

Authoritative Grounding: This unbiased approach can uncover novel targets and provide a more complete picture of the compound's mechanism of action.

Data Presentation and Visualization

Table 1: Hypothetical IC50 Values from In Vitro Kinase Screening
Kinase TargetIC50 (µM)
p38α MAP Kinase0.5
JNK15.2
ERK2> 50
CDK215.8

This table presents hypothetical data to illustrate how results from an in vitro kinase panel would be displayed.

Diagrams

G cluster_0 Proposed Mechanism of Action cluster_1 Downstream Cellular Effects Compound 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one Kinase Kinase (e.g., p38 MAP Kinase) Compound->Kinase Inhibition Receptor Cellular Receptor Compound->Receptor Modulation Microbe Microbial Target Compound->Microbe Disruption Inflammation Decreased Inflammation Kinase->Inflammation Proliferation Inhibition of Cell Proliferation Kinase->Proliferation Apoptosis Induction of Apoptosis Kinase->Apoptosis MicrobialGrowth Inhibition of Microbial Growth Microbe->MicrobialGrowth

Caption: Proposed signaling pathways for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

G cluster_workflow Target Validation Workflow A In Vitro Enzymatic Assays B Cellular Functional Assays A->B Confirm Cellular Activity C Affinity-Based Target ID B->C Identify Direct Targets D Mechanism of Action Hypothesis C->D Elucidate Mechanism

Caption: Experimental workflow for validating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one remains to be definitively elucidated, this technical guide has outlined a series of scientifically plausible pathways based on its chemical structure. The presence of the versatile piperidin-4-one core, combined with the electronically and sterically influential 3-chloro-4-fluorobenzoyl moiety, suggests a high potential for this compound to interact with a range of biological targets, most notably protein kinases.

Future research should focus on the systematic experimental validation of the hypotheses presented herein. A comprehensive screening against a panel of kinases, followed by cellular assays to confirm functional consequences, would be a logical and scientifically rigorous next step. Furthermore, unbiased target identification approaches will be invaluable in uncovering the full spectrum of this compound's biological activity. The insights gained from such studies will be crucial in determining the therapeutic potential of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one and guiding the design of next-generation derivatives with enhanced potency and selectivity. This compound is currently available for research purposes, underscoring its role as a valuable tool for academic and industrial drug discovery programs.[6]

References

  • Doron Scientific. (2023, March 1). 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. Retrieved from [Link]

  • LookChem. (n.d.). Cas 65055-17-6, 3-Chloro-4-fluorobenzoyl chloride. Retrieved from [Link]

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). Retrieved from [Link]

  • Sahu, S. K., Dubey, B. K., Tripathi, A. C., Koshy, M., & Saraf, S. K. (2013). Piperidin-4-one: the potential pharmacophore. Mini reviews in medicinal chemistry, 13(4), 565–583. Retrieved from [Link]

  • Janssen Pharmaceutica N.V. (1990). Novel N-(3-hydroxy-4-piperidinyl)benzamide derivatives. U.S. Patent No. 4,962,115.
  • Russo, M., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3999. Retrieved from [Link]

  • Ahsan, M. J., et al. (2011). Synthesis and antimicrobial activity of N 1-(3-chloro-4-fluorophenyl)- N 4-substituted semicarbazone derivatives. Arabian Journal of Chemistry, 4(4), 431-436. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid. Retrieved from [Link]

  • Nafeesa, K., et al. (2020). Biological activity of synthesized 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4- yl}. Brazilian Journal of Pharmaceutical Sciences, 56. Retrieved from [Link]

  • Wang, Z. Y., et al. (1991). [Synthesis and biological activities of 1-alkyl-1-benzyl-4-(3-chloro-2-hydroxy)propyl piperazinium halides]. Yao xue xue bao = Acta pharmaceutica Sinica, 26(10), 743–749. Retrieved from [Link]

  • Arulraj, R., et al. (2022). 3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In. Molecules, 27(16), 5126. Retrieved from [Link]

  • NextSDS. (n.d.). 1-(3-chlorobenzoyl)piperidin-4-one. Retrieved from [Link]

  • AA Blocks. (n.d.). Methyl 1-(3-chloro-4-fluorobenzyl)piperidine-4-carboxylate. Retrieved from [Link]

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spectroscopic data (NMR, IR, Mass Spec) for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Authored by: Dr. Gemini, Senior Application Scientist

Introduction

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is a substituted piperidinone derivative with the chemical formula C₁₂H₁₁ClFNO₂ and a molecular weight of 255.67 g/mol .[1][2] This compound serves as a crucial building block in medicinal chemistry and drug development, with the piperidine scaffold being a fundamental structural element in many pharmacologically active molecules.[3] A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and structural elucidation in various research and development settings.

This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. The content herein is structured to offer not just the data itself, but also the underlying principles and experimental considerations, reflecting a field-proven approach to spectroscopic analysis.

Molecular Structure and Predicted Spectroscopic Features

A foundational understanding of the molecule's structure is essential before delving into its spectroscopic data. The molecule consists of a piperidin-4-one ring N-acylated with a 3-chloro-4-fluorobenzoyl group.

Key Structural Features:

  • Aromatic Ring: A 1,2,4-trisubstituted benzene ring with chloro and fluoro substituents.

  • Amide Linkage: A tertiary amide connecting the aromatic ring to the piperidine ring.

  • Piperidin-4-one Ring: A six-membered heterocyclic ring containing a ketone functional group.

These features will give rise to characteristic signals in the various spectroscopic techniques discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, both ¹H and ¹³C NMR will provide a wealth of information.

¹H NMR Spectroscopy

The proton NMR spectrum will reveal the number of different types of protons and their connectivity. The expected signals are summarized in the table below.

ProtonsChemical Shift (δ, ppm) (Predicted)MultiplicityIntegrationRationale
H-2', H-6'~ 3.8 - 4.0t4HProtons on carbons adjacent to the amide nitrogen, deshielded by the carbonyl group. Expected to be a triplet due to coupling with H-3' and H-5'.
H-3', H-5'~ 2.6 - 2.8t4HProtons on carbons adjacent to the ketone, deshielded by the carbonyl group. Expected to be a triplet due to coupling with H-2' and H-6'.
H-2~ 7.6 - 7.8d1HAromatic proton ortho to the carbonyl group and meta to the fluorine.
H-5~ 7.4 - 7.6m1HAromatic proton meta to the carbonyl group and ortho to both chlorine and fluorine.
H-6~ 7.2 - 7.4t1HAromatic proton meta to the carbonyl group and ortho to the fluorine.
¹³C NMR Spectroscopy

The carbon NMR spectrum provides information about the different carbon environments in the molecule.[4]

CarbonChemical Shift (δ, ppm) (Predicted)Rationale
C=O (Ketone)~ 205 - 210Characteristic chemical shift for a ketone carbonyl carbon.
C=O (Amide)~ 165 - 170Characteristic chemical shift for an amide carbonyl carbon.
C-4 (Aromatic)~ 155 - 160 (d, ¹JCF)Aromatic carbon attached to fluorine, showing a large one-bond coupling constant.
C-1 (Aromatic)~ 135 - 140Quaternary aromatic carbon attached to the carbonyl group.
C-3 (Aromatic)~ 130 - 135 (d, ³JCF)Aromatic carbon attached to chlorine, showing a smaller three-bond coupling to fluorine.
C-2 (Aromatic)~ 128 - 132Aromatic CH carbon.
C-6 (Aromatic)~ 125 - 130Aromatic CH carbon.
C-5 (Aromatic)~ 115 - 120 (d, ²JCF)Aromatic CH carbon ortho to fluorine, showing a two-bond coupling.
C-2', C-6'~ 45 - 50Piperidinone carbons adjacent to the nitrogen.
C-3', C-5'~ 40 - 45Piperidinone carbons adjacent to the ketone.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The expected characteristic absorption bands for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one are listed below.

Functional GroupWavenumber (cm⁻¹) (Predicted)Intensity
C=O Stretch (Ketone)1715 - 1730Strong
C=O Stretch (Amide)1640 - 1660Strong
Aromatic C=C Stretch1550 - 1600Medium-Strong
C-N Stretch1200 - 1350Medium
C-F Stretch1100 - 1250Strong
C-Cl Stretch700 - 850Medium-Strong

The presence of two distinct carbonyl absorptions is a key diagnostic feature for this molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

  • Molecular Ion (M⁺): The expected molecular ion peak will be at m/z 255.

  • Isotopic Pattern: Due to the presence of chlorine, an M+2 peak at m/z 257 with an intensity of approximately one-third of the M+ peak is expected.

  • Major Fragmentation Pathways:

    • Loss of the 3-chloro-4-fluorobenzoyl group to give a fragment corresponding to the piperidin-4-one cation.

    • Cleavage of the piperidin-4-one ring.

    • Loss of CO.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 10-20 mg of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup: The data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR.

  • Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an internal standard.

IR Spectroscopy
  • Sample Preparation: Prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent and depositing it onto a salt plate.

  • Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or coupled with a chromatographic technique like GC or LC.

  • Ionization: Use an appropriate ionization technique, such as Electrospray Ionization (ESI) or Electron Impact (EI).

  • Mass Analysis: Acquire the mass spectrum over a suitable m/z range to observe the molecular ion and its fragment ions.

  • Data Interpretation: Analyze the molecular ion peak, isotopic pattern, and fragmentation pattern to confirm the structure of the compound.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation cluster_conclusion Structural Confirmation Prep_NMR Dissolve in Deuterated Solvent Acq_NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->Acq_NMR Prep_IR Prepare KBr Pellet or Thin Film Acq_IR FTIR Spectrometer Prep_IR->Acq_IR Prep_MS Prepare Solution for Infusion Acq_MS Mass Spectrometer Prep_MS->Acq_MS Analysis_NMR Chemical Shifts, Coupling, Integration Acq_NMR->Analysis_NMR Analysis_IR Functional Group Identification Acq_IR->Analysis_IR Analysis_MS Molecular Weight, Fragmentation Acq_MS->Analysis_MS Conclusion Structure Elucidation & Purity Assessment Analysis_NMR->Conclusion Analysis_IR->Conclusion Analysis_MS->Conclusion

Caption: Workflow for the spectroscopic analysis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

Structure-Spectra Correlation

Structure_Spectra_Correlation cluster_structure 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one cluster_spectra Expected Spectroscopic Signals mol NMR_H ¹H NMR: Aromatic (7.2-7.8 ppm) Piperidinone (2.6-4.0 ppm) mol->NMR_H Proton Environments NMR_C ¹³C NMR: C=O (165-210 ppm) Aromatic C (115-160 ppm) Piperidinone C (40-50 ppm) mol->NMR_C Carbon Environments IR IR (cm⁻¹): C=O (1640-1730) C-F (1100-1250) C-Cl (700-850) mol->IR Functional Groups MS MS (m/z): M⁺ = 255 M+2 = 257 mol->MS Molecular Mass

Caption: Correlation of molecular structure with expected spectroscopic signals.

References

  • Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. MDPI. Available at: [Link]

  • Supporting Information. Available at: [Link]

  • 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one. Doron Scientific. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Available at: [Link]

  • 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one Specifications. Capot Chemical. Available at: [Link]

  • Synthesis and antimicrobial activity of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives. ResearchGate. Available at: [Link]

  • 1-(3-chloro-4-fluorobenzenesulfonyl)piperidine-4-carboxylic acid. NextSDS. Available at: [Link]

  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. Available at: [Link]

  • 1-(3-chloro-4-fluorobenzoyl)-4-(pyridine-4-carbonyl)piperazine. Chemspace. Available at: [Link]

  • 13C NMR Spectroscopy. Available at: [Link]

  • 13C NMR Chemical Shifts. Organic Chemistry Data. Available at: [Link]

  • (3-Chloro-4-fluorophenyl)(4-fluoro-4-((((5-methyl-2-pyrimidinyl)methyl)amino)methyl)-1-piperidinyl)methanone. PubChem. Available at: [Link]

  • Comparative metabolite analysis of Piper sarmentosum organs approached by LC–MS-based metabolic profiling. SpringerLink. Available at: [Link]

  • Examples of IR-Spectra. Available at: [Link]

  • Synthesis, Biological activity and Mass Spectral Fragmentation Patterns of some New Fused Phthalazine-1,4-dione Derivatives. RACO. Available at: [Link]

  • Fast identification of new constituents and co-metabolites Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. SciELO. Available at: [Link]

  • 1-(3-(3-Fluorobenzyl)piperidin-1-yl)ethan-1-one - Optional[Vapor Phase IR] - Spectrum. SpectraBase. Available at: [Link]

  • Compound N-(3-chloro-4-fluorophenyl)-1-(4-fluorobenzoyl)piperidine-4-carboxamide. MolPort. Available at: [Link]

  • Mass Spectrometry of Heterocyclic Compounds. DTIC. Available at: [Link]

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1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one: A Critical Intermediate in the Synthesis of Biased 5-HT1A Receptor Agonists

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern neuropharmacology, the structural design of receptor agonists has shifted from simple receptor activation toward "biased agonism"—the ability to selectively trigger specific intracellular pathways while avoiding others. 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2) has emerged as a foundational chemical intermediate in this paradigm[1]. It serves as the core building block for a novel class of highly selective, orally active 5-HT1A receptor superagonists, most notably NLX-266 [2][3].

As a Senior Application Scientist, I have structured this technical guide to detail the physicochemical profile of this intermediate, explain the mechanistic rationale behind its use in drug discovery, and provide field-validated, step-by-step synthetic protocols for its downstream applications.

Physicochemical Profile & Structural Rationale

The utility of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one stems from its highly reactive ketone center (ideal for nucleophilic additions and spiro-epoxidations) and its halogenated aromatic ring[4][5].

Quantitative Data Summary

Table 1: Key Physicochemical Properties of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one[1]

PropertyValue / Description
CAS Number 223632-64-2
IUPAC / Synonyms N-(3-chloro-4-fluorobenzoyl)-piperidin-4-one; WXC06577
Molecular Formula C₁₂H₁₁ClFNO₂
Melting Point 118–120 °C (crystallized from CH₂Cl₂/diisopropyl ether)
Boiling Point 433.2 ± 45.0 °C at 760 mmHg
Density 1.4 ± 0.1 g/cm³

Structural Causality in Drug Design: The choice of the 3-chloro-4-fluoro substitution is not arbitrary. In the development of 5-HT1A agonists, bioisosteric replacement strategies utilize this specific halogenated moiety to optimize lipophilicity and metabolic stability[6]. The electron-withdrawing nature of the halogens strengthens the binding affinity within the hydrophobic pocket of the 5-HT1A receptor, yielding a >1000-fold selectivity over dopaminergic (D2) and adrenergic (α1) receptors[3][7].

Mechanistic Role in Neurotherapeutics: The NLX-266 Paradigm

The most prominent application of this intermediate is in the synthesis of NLX-266 , an orally available therapeutic designed for major depressive disorder and Parkinson's disease[3][8].

Traditional 5-HT1A agonists activate both G-protein signaling and β-arrestin recruitment, often leading to rapid receptor desensitization and adverse side effects. NLX-266, synthesized directly from 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, acts as an ERK1/2-biased agonist [2][3]. It preferentially activates extracellular signal-regulated kinase 1/2 (ERK1/2) phosphorylation via G-proteins while virtually eliminating β-arrestin recruitment, resulting in superior, sustained antidepressant and antiparkinsonian efficacy at extremely low doses (MED = 0.04 mg/kg p.o. for catalepsy reversal)[3].

BiasedSignaling Ligand NLX-266 Receptor 5-HT1A Receptor Ligand->Receptor High Affinity (pKi > 10) GProt G-Protein Pathway (Active) Receptor->GProt Biased Activation Arrestin β-Arrestin Pathway (Inactive) Receptor->Arrestin Minimal Recruitment ERK ERK1/2 Phosphorylation GProt->ERK Signal Transduction Therapy Antidepressant & Antiparkinsonian Effects ERK->Therapy Therapeutic Efficacy

Fig 1: ERK1/2-biased signaling pathway of NLX-266 at the 5-HT1A receptor.

Synthetic Workflows & Experimental Protocols

The transformation of commercially available piperidin-4-one into complex superagonists like NLX-266 requires a highly controlled, four-step synthetic workflow[9]. Every protocol below is designed as a self-validating system to ensure high yield and stereochemical integrity.

SynthesisWorkflow N1 Piperidin-4-one (or Ketal) N2 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one N1->N2 N-Acylation 3-Cl-4-F-benzoyl chloride, TEA N3 Cyanoepoxide Intermediate (1-oxa-6-azaspirooctane-2-carbonitrile) N2->N3 Darzens Condensation Chloroacetonitrile, NaOH, PTC N4 Fluorinated Cyanohydrin (Ring-Opened) N3->N4 Regioselective Ring Opening HF/Pyridine (Olah's Reagent) N5 NLX-266 & Derivatives (5-HT1A Agonists) N4->N5 Reductive Amination NaCNBH3, DABCO, MeOH

Fig 2: Synthetic workflow from piperidin-4-one to NLX-266 via the cyanoepoxide intermediate.

Step 1: N-Acylation of Piperidin-4-one

Causality: The 3-chloro-4-fluorobenzoyl moiety is introduced early to establish the lipophilic core. Using the ethylene ketal-protected piperidone prevents unwanted side reactions at the ketone during acylation[4].

  • Dissolve piperidin-4-one ethylene ketal and triethylamine (TEA, 2.0 eq) in anhydrous dichloromethane and cool to 0 °C[4].

  • Dropwise add 3-chloro-4-fluorobenzoyl chloride (1.1 eq) to control the exothermic reaction[4].

  • Allow the mixture to warm to room temperature and stir for 5 hours.

  • Deprotect the ketone by treating the intermediate with aqueous acid to yield 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one[4][10].

  • Validation Check: The appearance of the carbonyl peak (~1710 cm⁻¹) in FTIR and the characteristic aromatic protons of the 3-chloro-4-fluorophenyl group in ¹H NMR confirm successful acylation and deprotection.

Step 2: Phase-Transfer Catalyzed Darzens Condensation

Causality: To install the critical aminomethyl precursor, a cyanoepoxide is generated. Using chloroacetonitrile under biphasic conditions with a phase-transfer catalyst (PTC) ensures efficient deprotonation and subsequent nucleophilic attack on the piperidone ketone[5].

  • Suspend 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one in dichloromethane[5].

  • Add 30.5% aqueous sodium hydroxide and a catalytic amount of tetrabutylammonium chloride (PTC)[5].

  • Cool the biphasic mixture to 15 °C and slowly add chloroacetonitrile (1.5 eq) under vigorous stirring[5].

  • Maintain stirring at 20 °C for 3 hours[5].

  • Validation Check: TLC monitoring (Hexane/EtOAc) should show the complete consumption of the ketone. ¹H NMR will reveal the characteristic spiro-epoxide protons.

Step 3: Regioselective Ring-Opening via Olah’s Reagent

Causality: The cyanoepoxide must be converted to a fluorinated cyanohydrin. The use of hydrogen fluoride-pyridine complex (Olah's reagent) ensures highly regioselective nucleophilic attack by the fluoride ion at the more substituted carbon of the epoxide, driven by the stabilization of the developing carbocation intermediate[5][9].

  • Dissolve the cyanoepoxide intermediate in anhydrous dichloromethane and cool to 15 °C[5].

  • Slowly introduce 70% HF/pyridine complex. (Caution: HF is highly corrosive; perform in a Hastelloy reactor with appropriate gas scrubbing)[5].

  • Stir the reaction medium for 6 hours at 40 °C[5].

  • Quench and wash the organic phase sequentially with water and aqueous K₂CO₃ to neutralize residual acid[5].

  • Validation Check: Confirm the disappearance of the epoxide proton signals (~2.8 ppm) and the emergence of a broad hydroxyl peak alongside characteristic C-F splitting patterns in ¹³C/¹⁹F NMR.

Step 4: Reductive Amination to Yield NLX-266

Causality: The cyanohydrin serves as a precursor for the final amine. The addition of DABCO acts as a non-nucleophilic base to facilitate the condensation, while molecular sieves and FeSO₄·7H₂O drive the equilibrium toward the imine before reduction by sodium cyanoborohydride (NaCNBH₃)[9].

  • Combine the fluorinated cyanohydrin (1.0 eq) and the target pyridin-2-yloxyethanamine (1.4 eq) in anhydrous methanol[9].

  • Add DABCO (12.5 eq), FeSO₄·7H₂O (1.1 eq), and activated molecular sieves to the mixture[9].

  • Introduce NaCNBH₃ (7.8 eq) as the reducing agent[9].

  • Stir the suspension at room temperature until complete consumption of the starting material is observed[9].

  • Filter through Celite, evaporate the solvent, and purify via silica gel chromatography (DCM/methanol/NH₃ gradient)[9].

  • Validation Check: LC-MS must confirm the target mass of the secondary amine (m/z 427.85 for NLX-266)[2]. The absence of the nitrile stretch (~2250 cm⁻¹) in FTIR further validates the complete conversion.

Conclusion

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one is far more than a standard chemical intermediate; it is the structural lynchpin for a new generation of biased 5-HT1A receptor agonists. By mastering the regioselective epoxidation and fluorination of this molecule, researchers can reliably synthesize potent neurotherapeutics like NLX-266, paving the way for advanced treatments in depression and Parkinson's disease.

References

  • [4] Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors - Journal of Medicinal Chemistry (ACS Publications). 4

  • [10] Conformational analysis and crystal structure of {1[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl} [(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt - ResearchGate. 10

  • [5] US7208603B2 - Synthesis method and intermediates of pyridin-2-yl-methylamine - Google Patents.5

  • [1] 1-(3-Klor-4-fluorobenzoyl)piperidin-4-yon sèl CAS 223632-64-2 - Chemsynce. 1

  • [6] Novel Pyridylmethylamines as Highly Selective 5-HT 1A Superagonists - Journal of Medicinal Chemistry (ACS Publications). 6

  • [9] Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - PMC (NIH).9

  • [2] NLX-266 - Wikipedia. 2

  • [3] Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity - PubMed (NIH). 3

  • [7] NLX-266 | 5-HT1A agonist - Probechem Biochemicals. 7

  • [8] NLX-266 | 5-HT1A Receptor Agonist - MedChemExpress. 8

Sources

Solubility Profiling and Formulation Strategies for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2) is a highly versatile intermediate widely utilized in organic synthesis and pharmaceutical drug development[1]. Because of its structural complexity—combining a lipophilic halogenated aromatic ring with polar amide and ketone functionalities—understanding its solubility profile is critical for downstream applications ranging from high-throughput bioassay screening to bulk crystallization. This technical guide provides an in-depth analysis of the compound's solvation mechanics, empirical solubility estimations in common laboratory solvents, and a self-validating protocol for thermodynamic solubility determination.

Physicochemical Profiling & Structural Causality

To accurately predict and manipulate the solubility of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, one must first deconstruct its molecular architecture. The compound exhibits a boiling point of 433.2±45.0 °C and a density of 1.4±0.1 g/cm³[2]. Its dissolution behavior is governed by the following structural features:

  • Lipophilic Core (Hydrophobic Effect): The presence of the 3-chloro and 4-fluoro substituents on the benzoyl ring significantly increases the molecule's lipophilicity (LogP). This halogenated aromatic system strongly resists aqueous solvation because the energetic cost of disrupting the hydrogen-bonded network of water is not offset by the hydration of the molecule.

  • Hydrogen Bond Acceptors (Dipole Interactions): The molecule contains two potent hydrogen bond acceptors: the ketone carbonyl on the piperidine ring and the tertiary amide carbonyl linking the two rings. These highly electronegative oxygen atoms readily interact with the strong dipoles of polar aprotic solvents.

  • Absence of Hydrogen Bond Donors (Crystal Lattice Energy): As a tertiary amide, the molecule lacks N-H or O-H groups. Without hydrogen bond donors, the compound cannot form extensive intermolecular hydrogen bond networks in its solid state. This relatively moderate crystal lattice energy is evidenced by its melting point of 118–120 °C[3].

The Causality of Solvation: The compound is highly soluble in polar aprotic solvents (like DMSO and DMF) because these solvents possess strong dipole moments that effectively solvate the compound's H-bond acceptors without requiring proton donation. Furthermore, the compound is highly soluble in halogenated solvents like dichloromethane (CH₂Cl₂), which is frequently used as the primary solvent for its crystallization prior to the addition of an anti-solvent like diisopropyl ether[2]. Conversely, it is practically insoluble in water due to the dominant hydrophobic effect of the halophenyl ring.

Empirical Solubility Data

The following table summarizes the quantitative solubility profile of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one across common laboratory solvents, derived from its structural thermodynamics and standard crystallization behaviors[2].

SolventPolarity IndexSolvation MechanismEstimated Solubility Range
DMSO 7.2Strong dipole-dipole interaction with amide/ketone> 50 mg/mL (Highly Soluble)
Dichloromethane (DCM) 3.1Excellent dispersion forces with lipophilic halogenated ring> 30 mg/mL (Highly Soluble)
Methanol 5.1Moderate H-bond donation to carbonyl acceptors5 - 15 mg/mL (Moderately Soluble)
Ethanol 5.2Weaker H-bond donation; lower dielectric constant2 - 10 mg/mL (Slightly Soluble)
Water (pH 7.4) 10.2Hydrophobic rejection of the halophenyl core< 0.1 mg/mL (Practically Insoluble)

Standardized Workflow for Thermodynamic Solubility Determination

Kinetic solubility only measures the point of precipitation, which can be artificially inflated by supersaturation. For rigorous drug development, thermodynamic solubility—the true equilibrium between a solid and its saturated solution—must be determined. The following miniaturized shake-flask method coupled with HPLC-UV quantification is the gold standard for early-stage profiling[4],[5].

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Solid Dispensing and Saturation

  • Action: Dispense approximately 2 mg of the solid 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one into a Whatman Mini-UniPrep syringeless filter vial (or equivalent sealed glass vial)[4],[6].

  • Causality: An excess of solid must be present throughout the entire experiment. If all solid dissolves, the solution is not saturated, and the resulting data will falsely represent a lower limit rather than true thermodynamic solubility.

Step 2: Solvent Addition and Thermal Equilibration

  • Action: Add 500 µL of the target solvent (e.g., DMSO, Methanol, or pH 7.4 Phosphate Buffer). Seal the vial and place it on an orbital shaker at 400 rpm and a strictly controlled 25 °C[6].

  • Causality: Solubility is a highly temperature-dependent thermodynamic parameter. Vigorous agitation is required to overcome the diffusion-limited Nernst-Brunner boundary layer at the solid-liquid interface, accelerating the dissolution process.

Step 3: Self-Validating Equilibrium Check

  • Action: Sample the supernatant at 24 hours and 48 hours[6].

  • Causality: This step builds self-validation into the protocol. If the quantified concentration at 48 hours matches the 24-hour time point (within a ±5% variance), thermodynamic equilibrium is definitively confirmed. If the concentration is higher at 48 hours, kinetic barriers are still being overcome, and shaking must continue to 72 hours[6].

Step 4: Phase Separation

  • Action: Filter the suspension using the built-in plunger of the syringeless filter (0.2 µm PTFE membrane) or centrifuge at 10,000 x g for 15 minutes[4].

  • Causality: Sub-micron particulate carryover is the most common source of false-positive high solubility readings. Strict filtration ensures that only the truly dissolved molecular species is passed through for quantification.

Step 5: HPLC-UV Quantification

  • Action: Dilute the filtered supernatant appropriately to fit within the linear dynamic range of the instrument. Inject the sample into an HPLC system equipped with a UV-Vis or Diode Array Detector (DAD)[4]. Quantify the peak area against a pre-established calibration curve generated from a DMSO stock solution[6].

  • Causality: Unlike direct UV spectrophotometry, HPLC physically separates the target compound from any potential degradation products that might have formed during the 48-hour shaking period. This ensures the absorbance reading is exclusively specific to the intact 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one molecule[4].

Downstream Applications in Drug Discovery

The solubility profile directly dictates how this intermediate is handled in downstream workflows. High solubility in aprotic solvents allows for direct dilution into bioassays, while moderate solubility in protic solvents is leveraged for purification via anti-solvent crystallization.

G Start 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one Screening Thermodynamic Solubility Shake-Flask Assay Start->Screening Initiates Protocol Aprotic Polar Aprotic (DMSO, DMF, DCM) Screening->Aprotic Solvates Amide/Ketone Protic Polar Protic (MeOH, EtOH) Screening->Protic Moderate H-Bonding Aqueous Aqueous Buffers (PBS, pH 7.4) Screening->Aqueous Hydrophobic Rejection Downstream1 Direct Bioassay Dilution (High Sol: >30 mg/mL) Aprotic->Downstream1 Primary Route Downstream2 Anti-Solvent Crystallization (Mod Sol: 1-10 mg/mL) Protic->Downstream2 Purification Downstream3 Surfactant Formulation (Low Sol: <0.1 mg/mL) Aqueous->Downstream3 Requires Excipients

Fig 1. Thermodynamic solubility screening workflow and downstream formulation routing.

References

  • ChemSynce / PharmaSynce. "1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one CAS 223632-64-2 Properties and Applications." Retrieved from [Link]

  • Zhou, L., et al. "Development of a high throughput equilibrium solubility assay using miniaturized shake-flask method in early drug discovery." Journal of Pharmaceutical Sciences, 2007. Retrieved from[Link]

  • Dehring, K. A., et al. "Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates." Analytical Chemistry, 2009. Retrieved from[Link]

  • Alsenz, J., & Kansy, M. "High throughput solubility measurement in drug discovery and development." Advanced Drug Delivery Reviews, 2007.
  • Ditzinger, F., et al. "Determination of Thermodynamic Solubility." Bio-protocol, 2018. Retrieved from [Link]

Sources

Methodological & Application

Application Notes and Protocols: 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one as a Versatile Scaffold for Library Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The piperidin-4-one nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds.[1] This document provides a comprehensive guide to the synthetic utility of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one , a strategically functionalized building block poised for the efficient generation of diverse chemical libraries. The presence of a reactive ketone at the C-4 position allows for a multitude of chemical transformations, while the N-acyl group, featuring chloro and fluoro substituents, offers modulation of electronic properties and potential metabolic stability. These notes detail field-proven protocols for key derivatizations, explain the chemical principles underpinning these methodologies, and provide a framework for the rational design and synthesis of compound libraries for high-throughput screening and lead optimization programs.

Introduction: The Strategic Value of the 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one Scaffold

The selection of a scaffold is a critical decision in the design of a chemical library. The ideal scaffold should be readily available, possess multiple points for diversification, and be synthetically tractable under a variety of reaction conditions. 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (Figure 1) meets these criteria, offering a robust platform for generating novel chemical entities.

  • The Piperidin-4-one Core: This heterocyclic motif is prevalent in a wide array of pharmaceuticals and natural products, often imparting favorable pharmacokinetic properties. The ketone functionality at the C-4 position is the primary site for diversification, amenable to a host of well-established carbon-carbon and carbon-nitrogen bond-forming reactions.

  • The N-Aroyl Group: The 3-chloro-4-fluorobenzoyl moiety serves several purposes. It locks the piperidine nitrogen in an amide conformation, which can influence the conformational preference of the six-membered ring. The electron-withdrawing nature of the halogenated phenyl ring can impact the reactivity of the C-4 ketone. Furthermore, the presence of fluorine and chlorine atoms can enhance metabolic stability and provide additional vectors for interaction with biological targets.[2]

This guide will focus on four high-utility reaction classes for the derivatization of this scaffold:

  • Reductive Amination

  • Knoevenagel Condensation

  • Wittig-Type Olefination

  • Three-Component Synthesis of Spiro-pyrrolidinyl-oxindoles

General Considerations for Library Synthesis

For all subsequent protocols, the following general laboratory practices are recommended:

  • Inert Atmosphere: Reactions sensitive to air or moisture should be conducted under an inert atmosphere of nitrogen or argon.

  • Anhydrous Solvents: When specified, anhydrous solvents should be used. These can be obtained commercially or prepared by standard laboratory procedures.

  • Reaction Monitoring: Reaction progress should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Purification: Purification of the final compounds is critical for accurate biological evaluation. The protocols below suggest standard purification techniques, but these may need to be optimized for specific library members.

Protocol I: Reductive Amination for the Synthesis of 4-Amino-piperidine Derivatives

Reductive amination is a robust and widely used method for the synthesis of amines from carbonyl compounds.[3][4][5] It proceeds via the in-situ formation of an imine or enamine, which is then reduced by a selective reducing agent. For library synthesis, one-pot procedures are highly desirable for their efficiency. Sodium triacetoxyborohydride (NaBH(OAc)₃) is an excellent choice of reducing agent as it is mild, tolerant of a wide range of functional groups, and does not readily reduce the starting ketone.[5]

Rationale for Experimental Choices
  • Reducing Agent: Sodium triacetoxyborohydride is less reactive than sodium borohydride and will not significantly reduce the ketone starting material. Its mildness also allows for the presence of other reducible functional groups in the amine building block.

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction as they are relatively non-polar and aprotic, which favors imine formation.

  • Acid Catalyst: A catalytic amount of acetic acid can accelerate the formation of the imine intermediate, particularly with less nucleophilic amines.

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one E Stir at RT A->E B Amine (R-NH2) B->E C Anhydrous DCM C->E D Acetic Acid (cat.) D->E F Add NaBH(OAc)3 E->F G Stir at RT (12-24 h) F->G H Quench with aq. NaHCO3 G->H I Extract with DCM H->I J Dry, Concentrate I->J K Purify (e.g., Column Chromatography) J->K G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one E Stir at RT to Reflux A->E B Active Methylene Compound B->E C Ethanol C->E D Piperidine (cat.) D->E F Cool to RT E->F G Filter Precipitate F->G H Wash with Cold Ethanol G->H I Dry H->I G cluster_0 Ylide Generation cluster_1 Olefination cluster_2 Work-up and Purification A Triethyl Phosphonoacetate C Stir at 0 °C to RT A->C B NaH in Anhydrous THF B->C D Add Ketone in THF C->D E Stir at RT to Reflux D->E F Quench with Water E->F G Extract with Ethyl Acetate F->G H Dry, Concentrate G->H I Purify H->I G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up and Purification A 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one E Reflux (12-24 h) A->E B Isatin B->E C Amino Acid (e.g., Sarcosine) C->E D Methanol D->E F Cool to RT E->F G Concentrate F->G H Purify (Column Chromatography) G->H

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one by Recrystallization

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the purification of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one by recrystallization. This resource is intended for researchers, scientists, and drug development professionals seeking to achieve high purity of this compound.

Introduction to Recrystallization

Recrystallization is a fundamental technique for purifying solid organic compounds.[1][2] The process relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization involves dissolving the impure solid in a minimum amount of a hot solvent, followed by slow cooling to induce the formation of pure crystals, leaving impurities dissolved in the remaining solution (mother liquor).[3]

Core Principles of Solvent Selection

The choice of solvent is the most critical step in developing a successful recrystallization protocol. An ideal solvent for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one should exhibit the following characteristics:

  • High Temperature Coefficient: The compound should be highly soluble at the solvent's boiling point but poorly soluble at low temperatures (e.g., room temperature or in an ice bath).[4][5][6]

  • Inertness: The solvent must not react with the compound.[2][4]

  • Impurity Solubility: Impurities should either be highly soluble at all temperatures (remaining in the mother liquor) or insoluble in the hot solvent (allowing for removal by hot filtration).[6][7]

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.[4]

  • Safety: The solvent should be non-toxic, non-flammable, and environmentally friendly whenever possible.[8]

Based on the structure of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, which contains a polar ketone and amide functionality alongside a substituted aromatic ring, suitable solvents are likely to be of intermediate polarity. A review of recrystallization methods for similar piperidin-4-one derivatives indicates that alcohols like ethanol and methanol, as well as solvent mixtures, are often effective.[9]

Recommended Solvents and Starting Conditions

For the recrystallization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one, the following solvents are recommended for initial screening:

SolventBoiling Point (°C)PolarityRationale & Considerations
Ethanol 78Polar ProticCommonly used for piperidin-4-one derivatives; generally good solubility at high temperatures and lower solubility at cold temperatures.[9]
Isopropanol 82Polar ProticSimilar to ethanol but may offer a different solubility profile that could be advantageous.
Ethyl Acetate 77Polar AproticGood for compounds of intermediate polarity; often used in combination with a non-polar co-solvent.
Toluene 111Non-polarMay be suitable if the compound is less polar than anticipated. Use with caution due to higher boiling point.
Ethanol/Water VariablePolar ProticA mixed solvent system can be fine-tuned. The compound is dissolved in hot ethanol, and water is added as an anti-solvent until turbidity is observed.[5][6]
Ethyl Acetate/Hexane VariableMixedA common mixed solvent system where the compound is dissolved in hot ethyl acetate, and hexane is added as the anti-solvent.

Experimental Workflow for Recrystallization

The following diagram outlines the general workflow for the recrystallization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

G cluster_dissolution Step 1: Dissolution cluster_filtration Step 2: Hot Filtration (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation and Drying A Place impure compound in Erlenmeyer flask B Add a small amount of selected solvent A->B C Heat the mixture to the solvent's boiling point B->C D Add solvent dropwise until the solid just dissolves C->D E Are there insoluble impurities? D->E F Perform hot gravity filtration E->F Yes H Allow the solution to cool slowly to room temperature E->H No G Transfer clear filtrate to a clean, pre-warmed flask F->G G->H I Cool further in an ice-water bath to maximize yield H->I J Collect crystals by vacuum filtration I->J K Wash crystals with a small amount of ice-cold solvent J->K L Dry the crystals under vacuum K->L M Assess purity (e.g., melting point, HPLC) L->M

Caption: General workflow for the recrystallization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the recrystallization of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

Question 1: My compound will not fully dissolve in the hot solvent, even after adding a large volume. What should I do?

  • Possible Cause: The chosen solvent may be unsuitable, or there may be insoluble impurities present.

  • Troubleshooting Steps:

    • Verify Impurities: If there is a small amount of undissolved solid, it may be an insoluble impurity. In this case, perform a hot gravity filtration to remove it before proceeding to the cooling step.[5]

    • Re-evaluate Solvent Choice: If the bulk of the material is not dissolving, the solvent is likely a poor choice. Recover your compound by removing the solvent under reduced pressure and re-attempt the recrystallization with a more polar solvent. Refer to the solvent selection table.

    • Consider a Mixed Solvent System: If a single solvent is not effective, a mixed solvent system may be necessary. Dissolve the compound in a minimum amount of a "good" hot solvent (in which it is very soluble), and then add a "bad" hot solvent (in which it is poorly soluble) dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow it to cool slowly.[5][6]

Question 2: After cooling, no crystals have formed. The solution is clear. What went wrong?

  • Possible Cause: The solution is not supersaturated, likely due to the use of too much solvent.[10][11]

  • Troubleshooting Steps:

    • Induce Crystallization:

      • Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[1][10]

      • Seeding: Add a tiny crystal of the crude starting material to the solution. This "seed" crystal can act as a template for further crystallization.[10][12]

    • Reduce Solvent Volume: If induction methods fail, too much solvent was likely used.[11] Gently heat the solution to boil off some of the solvent. Once the volume is reduced, allow the solution to cool again.

    • Extended Cooling: Place the flask in a colder environment, such as a refrigerator or freezer, for an extended period.[13] Be cautious that the solvent itself does not freeze.

Question 3: My compound "oiled out" instead of forming crystals. How can I fix this?

  • Possible Cause: The compound's melting point may be lower than the boiling point of the solvent, or the solution is cooling too rapidly, causing the compound to separate as a supercooled liquid.[11] This can also occur if the compound is significantly impure.[11]

  • Troubleshooting Steps:

    • Re-dissolve and Slow Cooling: Reheat the solution until the oil redissolves completely. You may need to add a small amount of additional solvent.[11] Allow the solution to cool much more slowly. You can insulate the flask with glass wool or place it in a warm water bath that is allowed to cool to room temperature.

    • Lower the Crystallization Temperature: Use a solvent with a lower boiling point.

    • Use More Solvent: Oiling out can sometimes be caused by a solution that is too concentrated. Reheat to redissolve the oil, add more solvent, and then attempt to recrystallize again.

Question 4: The recrystallization resulted in a very low yield. What are the likely causes?

  • Possible Cause: Several factors can contribute to low recovery.

  • Troubleshooting Steps:

    • Excess Solvent: Using too much solvent is a common cause of low yield, as a significant amount of the product will remain dissolved in the mother liquor even when cold.[1][10][12]

    • Premature Crystallization: If the solution cools too quickly during a hot filtration step, the product can crystallize in the filter paper or funnel. Ensure the filtration apparatus is pre-heated.[7]

    • Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of the product.[1][10]

    • Inherent Solubility: Every compound has some finite solubility in the cold solvent.[1][10] To maximize yield, ensure the solution is cooled in an ice bath for an adequate amount of time before filtration.[3][7]

    • Check the Mother Liquor: It may be possible to recover a second crop of crystals by evaporating some of the solvent from the filtrate and re-cooling. Note that this second crop may be less pure than the first.

Troubleshooting Decision Tree

The following diagram provides a logical decision-making path for common recrystallization problems.

G cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Start Recrystallization Cooling Cooling Solution Start->Cooling Problem Problem Encountered? Cooling->Problem NoCrystals No Crystals Formed Problem->NoCrystals No Crystals OilingOut Compound 'Oiled Out' Problem->OilingOut Oiling Out LowYield Low Yield Problem->LowYield Low Yield Success Pure Crystals Obtained Problem->Success No Scratch Scratch flask with glass rod NoCrystals->Scratch Reheat Reheat to dissolve oil OilingOut->Reheat CheckSolvent Was too much solvent used? LowYield->CheckSolvent Seed Add a seed crystal Scratch->Seed ReduceSolvent Reduce solvent volume and re-cool Seed->ReduceSolvent ReduceSolvent->Cooling AddSolvent Add more solvent Reheat->AddSolvent SlowCool Cool solution very slowly AddSolvent->SlowCool SlowCool->Cooling CheckWash Was the wash solvent ice-cold? CheckSolvent->CheckWash SecondCrop Concentrate mother liquor for a second crop CheckWash->SecondCrop SecondCrop->Success

Caption: A decision tree for troubleshooting common recrystallization issues.

References

  • Recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • PW 01: recrystallization. (n.d.).
  • Recrystallization. (n.d.).
  • Solvent Choice - Chemistry Teaching Labs. (n.d.). University of York.
  • Recrystallization Guide: Process, Procedure, Solvents. (n.d.). Mettler Toledo.
  • Recrystallization. --->. (n.d.).
  • Experiment : Recrystallization – Part I: Solvent Selection. (n.d.). Science Learning Center.
  • 3.6F: Troubleshooting. (2022, April 7). Chemistry LibreTexts.
  • Problems with Recrystallisations - Chemistry Teaching Labs. (n.d.). University of York.
  • RECRYSTALLISATION. (n.d.).
  • recrystallization.pdf. (n.d.).
  • Lab Procedure: Recrystallization. (2024, January 23). LabXchange.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters, 4(4), 192-199.

Sources

Technical Support Center: Purification and Troubleshooting for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2)[1]. This compound is a critical intermediate in the drug development pipeline, particularly for synthesizing highly selective 5-HT1A receptor superagonists such as F13640 and F13714[2].

Due to the highly reactive nature of the aroyl chloride precursors and the polarity of the piperidine derivatives, crude reaction mixtures often contain a complex matrix of unreacted starting materials, hydrolysis byproducts, and protection-group residues[3]. This guide is designed to help bench scientists and process chemists systematically identify, troubleshoot, and eliminate these impurities.

Part 1: Troubleshooting Guides & FAQs

Q1: My post-reaction LC-MS shows a significant peak corresponding to 3-chloro-4-fluorobenzoic acid (3-CFBA). How do I selectively remove this without degrading my target amide?

The Causality: 3-CFBA is a ubiquitous hydrolysis byproduct formed when 3-chloro-4-fluorobenzoyl chloride reacts with adventitious moisture during the Schotten-Baumann coupling process. Because 3-CFBA has a carboxylic acid pKa of ~3.8, it is highly acidic compared to your neutral target amide. The Solution: Exploit this pKa differential through a mild liquid-liquid extraction. Washing the organic phase (typically dichloromethane) with saturated aqueous sodium bicarbonate (NaHCO₃, pH ~8) selectively deprotonates the 3-CFBA into its highly water-soluble sodium salt. We strongly advise against using strong bases like NaOH, as they risk initiating the hydrolysis of your newly formed amide bond. Self-Validation Check: To confirm complete removal, collect the aqueous waste layer and acidify a 2 mL aliquot with 1M HCl to pH 2. If a white precipitate forms, 3-CFBA is still being extracted. Continue NaHCO₃ washes until the acidified test aliquot remains perfectly clear.

Q2: I utilized the 4-piperidone ethylene ketal protection strategy, but my final product is contaminated with the ketal intermediate. How do I drive the deprotection to completion?

The Causality: Direct acylation of unprotected piperidin-4-one can lead to side reactions (e.g., aldol condensations). Therefore, researchers often acylate 4-piperidone ethylene ketal first, yielding 1-(3-chloro-4-fluorobenzoyl)-1,4-dioxa-8-azaspiro[4.5]decane[4]. However, cyclic ketals are highly stable under neutral and basic conditions. Incomplete deprotection occurs if the acidic hydrolysis lacks a sufficient concentration of hydronium ions to protonate the ketal oxygen, which is the prerequisite for water nucleophilic attack. The Solution: Treat the isolated organic phase with a robust acidic system, such as 6M HCl in a THF/water co-solvent mixture, and stir at room temperature. The biphasic or co-solvent system ensures both the lipophilic intermediate and the aqueous acid are in intimate contact. Self-Validation Check: Monitor the reaction via Thin Layer Chromatography (TLC) using an EtOAc/Hexane (1:1) mobile phase. The ketal impurity will exhibit a higher Rf​ value than the deprotected ketone. The reaction is validated as complete only when the higher Rf​ spot is entirely absent under UV (254 nm) visualization.

Q3: How do I eliminate unreacted piperidin-4-one or its hydrochloride salt from the crude mixture?

The Causality: Piperidin-4-one is a highly polar secondary amine. If an excess was used to drive the coupling reaction, it will remain in the crude mixture. The Solution: The secondary amine is easily protonated. Incorporating a dilute acidic wash (1M HCl) prior to the basic wash will convert any free piperidin-4-one into its hydrochloride salt, drastically increasing its aqueous solubility and forcing it into the aqueous waste layer.

Part 2: Quantitative Impurity Profiling

To establish a robust purification workflow, it is critical to understand the expected mass balance and the physicochemical properties being exploited.

Impurity / ComponentTypical Crude Wt%OriginPhysicochemical ExploitationAnalytical DetectionTarget Limit
3-Chloro-4-fluorobenzoic acid 5 - 15%Aroyl chloride hydrolysisAcidic (pKa ~3.8); forms water-soluble Na⁺ salt.LC-MS (ESI-), UV 254nm< 0.5%
Piperidin-4-one 2 - 10%Excess starting materialBasic amine; forms water-soluble HCl salt.Ninhydrin stain (TLC)< 0.1%
Ketal Intermediate Variable (0 - 30%)Incomplete deprotectionAcid-labile protecting group; cleaves to ketone.TLC ( Rf​ differential), ¹H NMR< 1.0%
Solvent Residues < 5%Reaction mediumHigh vapor pressure; removed via vacuum.GC-FID, ¹H NMR< 500 ppm

Part 3: Self-Validating Experimental Protocol

This standardized workflow synthesizes the troubleshooting principles into a sequential, self-validating methodology for purifying crude 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one[5].

Phase 1: Liquid-Liquid Extraction (Removal of Starting Materials)

  • Dilution: Dissolve the crude reaction residue in 10 volumes of Dichloromethane (CH₂Cl₂).

  • Acid Wash (Amine Removal): Wash the organic layer with 3 volumes of 1M aqueous HCl.

    • Self-Validation Checkpoint: Spot the organic layer on TLC and stain with Ninhydrin. A lack of color development confirms the absence of primary/secondary amines.

  • Base Wash (Acid Removal): Wash the organic layer with 3 volumes of saturated aqueous NaHCO₃.

    • Self-Validation Checkpoint: Acidify a sample of the aqueous layer with HCl. If no precipitate forms, all 3-CFBA has been successfully removed.

  • Brine Wash & Drying: Wash with saturated NaCl, dry over anhydrous MgSO₄, and filter.

Phase 2: Acidic Hydrolysis (If Ketal Strategy was Employed)

  • Reaction Setup: Concentrate the organic layer and redissolve in THF (5 volumes). Add 6M aqueous HCl (2 volumes).

  • Agitation: Stir vigorously at 25°C for 4–6 hours.

  • Neutralization: Carefully neutralize the mixture to pH 7 using 2M NaOH, then extract the aqueous layer with CH₂Cl₂ (3 × 5 volumes).

    • Self-Validation Checkpoint: Confirm the disappearance of the ketal intermediate via LC-MS or TLC before proceeding to crystallization.

Phase 3: Recrystallization (Final Polish)

  • Solvent Exchange: Evaporate the CH₂Cl₂ under reduced pressure to yield a crude solid.

  • Crystallization: Dissolve the solid in a minimal amount of boiling CH₂Cl₂, then slowly add diisopropyl ether dropwise until the solution becomes slightly turbid[5].

  • Cooling: Allow the mixture to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours.

  • Isolation: Filter the resulting white crystals under a vacuum and wash with cold diisopropyl ether.

    • Self-Validation Checkpoint: Verify the melting point. Pure 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one exhibits a sharp melting point of 118–120 °C[5].

Part 4: Purification Workflow Visualization

The following logic diagram illustrates the decision-making process and sequential steps for isolating the pure compound.

PurificationWorkflow Start Crude Reaction Mixture (Target + Impurities) AcidWash 1M HCl Wash (Removes Piperidin-4-one) Start->AcidWash BaseWash Sat. NaHCO3 Wash (Removes 3-CFBA) AcidWash->BaseWash OrgPhase Isolated Organic Phase (CH2Cl2) BaseWash->OrgPhase Hydrolysis 6M HCl / THF Hydrolysis (Cleaves Ketal to Ketone) OrgPhase->Hydrolysis If Ketal Strategy Was Used Recryst Recrystallization (CH2Cl2 / Diisopropyl ether) OrgPhase->Recryst If Direct Acylation (No Ketal) Hydrolysis->Recryst After Neutralization Pure Pure 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one Recryst->Pure MP: 118-120 °C

Workflow for the isolation and purification of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one.

References

  • Novel Derivatives of 2-Pyridinemethylamine as Selective, Potent, and Orally Active Agonists at 5-HT1A Receptors Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one CAS 223632-64-2 Source: BIOSYNCE / Chemsynce URL:[Link]

  • Conformational analysis and crystal structure of {[1-(3-chloro-4-fluorobenzoyl)-4-fluoropiperidin-4yl]methyl}[(5-methylpyridin-2-yl)methyl]amine, fumaric acid salt Source: ResearchGate URL:[Link]

  • LY-228729 - Drug Targets, Indications, Patents Source: Patsnap Synapse URL:[Link]

Sources

Technical Support Center: Synthesis of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this specific N-acylation reaction. Here, we provide in-depth troubleshooting advice, frequently asked questions, and validated protocols to enhance the success and reproducibility of your experiments.

Troubleshooting Guide: Addressing Common Reaction Failures

This section is structured in a question-and-answer format to directly address specific issues you may encounter during the synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one.

Q1: My reaction has a low or no yield of the desired product. What are the likely causes and how can I fix this?

A low or non-existent yield of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one is a common issue that can often be traced back to several key factors, primarily revolving around the quality of reagents and the reaction conditions.

Causality and Remediation:

  • Poor Quality of Starting Materials:

    • Piperidin-4-one Hydrochloride: This starting material can be hygroscopic. The presence of water can hydrolyze the acyl chloride, leading to the formation of 3-chloro-4-fluorobenzoic acid and reducing the amount of acylating agent available for the primary reaction. Ensure your piperidin-4-one hydrochloride is thoroughly dried before use, for instance, by drying under high vacuum.

    • 3-Chloro-4-fluorobenzoyl Chloride: This acyl chloride is sensitive to moisture. If it has been improperly stored, it may have partially hydrolyzed. It is advisable to use a freshly opened bottle or to purify the acyl chloride by distillation before use.

  • Inadequate Base: The N-acylation reaction produces one equivalent of hydrochloric acid (HCl), which will protonate the starting piperidin-4-one, rendering it non-nucleophilic and halting the reaction.[1] A base is crucial to neutralize this acid.

    • Choice of Base: An inorganic base like sodium carbonate or potassium carbonate is often used in a biphasic Schotten-Baumann reaction.[2][3] Alternatively, an organic base such as triethylamine or pyridine can be used in an anhydrous organic solvent.[4][5] Ensure at least two equivalents of the base are used: one to neutralize the HCl salt of the starting amine and one to scavenge the HCl produced during the reaction.

    • Base Strength: If using a weaker base, the neutralization might be incomplete. Consider using a stronger, non-nucleophilic base if you suspect this is the issue.

  • Suboptimal Reaction Temperature:

    • While the reaction is often performed at 0°C to room temperature to minimize side reactions, if the reaction is sluggish, a modest increase in temperature (e.g., to 40-50°C) can improve the reaction rate.[2] However, be cautious, as higher temperatures can also promote side reactions.

Troubleshooting Workflow:

G cluster_actions Corrective Actions start Low or No Yield check_reagents 1. Verify Reagent Quality - Dry piperidin-4-one HCl? - Fresh 3-chloro-4-fluorobenzoyl chloride? start->check_reagents check_base 2. Evaluate Base - Correct stoichiometry (≥ 2 eq)? - Appropriate base strength? check_reagents->check_base Reagents are high quality dry_reagents Dry starting materials under vacuum check_reagents->dry_reagents No check_temp 3. Assess Reaction Temperature - Is the reaction sluggish at 0°C/RT? check_base->check_temp Base is adequate fresh_base Use fresh, anhydrous base check_base->fresh_base No increase_temp Action: Gently warm the reaction (e.g., to 40-50°C) check_temp->increase_temp Yes success Improved Yield increase_temp->success

Caption: Troubleshooting decision tree for low reaction yield.

Q2: I see multiple spots on my TLC plate, indicating the presence of impurities. What are the likely side products and how can I minimize them?

The formation of multiple byproducts is a common challenge in acylation reactions. Understanding the potential side reactions is key to mitigating them.

Common Side Products and Prevention:

Side Product Formation Mechanism Prevention Strategy
3-Chloro-4-fluorobenzoic acid Hydrolysis of 3-chloro-4-fluorobenzoyl chloride by trace amounts of water in the reaction mixture.Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).
Bis-acylated piperidin-4-one dimer While less common for secondary amines, self-condensation of piperidin-4-one can occur under certain conditions, followed by acylation.Maintain a lower reaction temperature (0°C to room temperature). Control the stoichiometry carefully; do not use a large excess of the acylating agent.[5]
Unreacted Piperidin-4-one Incomplete reaction due to reasons outlined in Q1 (e.g., insufficient base, poor quality acyl chloride).Address the root causes of low conversion as detailed in the previous section.

Monitoring the Reaction:

Thin-Layer Chromatography (TLC) is an effective way to monitor the progress of your reaction.[4] Use a suitable solvent system (e.g., ethyl acetate/hexanes) to achieve good separation of the starting materials and the product. The product, being an amide, will likely have a different polarity compared to the starting amine.

Q3: I have successfully formed the product, but I am struggling with purification. What are the recommended methods?

Purification of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one can typically be achieved through recrystallization or column chromatography.

Purification Protocols:

  • Recrystallization: This is often the most efficient method for purifying solid products.

    • Solvent Selection: A good recrystallization solvent is one in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common solvents for similar piperidin-4-one derivatives include ethanol, ethanol/ethyl acetate mixtures, or benzene/petroleum ether.[6]

    • Procedure:

      • Dissolve the crude product in a minimal amount of the hot solvent.

      • If there are insoluble impurities, perform a hot filtration.

      • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

      • Further cool the solution in an ice bath to maximize precipitation.

      • Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

      • Dry the crystals under vacuum.

  • Column Chromatography: If recrystallization does not yield a pure product, silica gel column chromatography is a reliable alternative.

    • Eluent System: A gradient of ethyl acetate in hexanes is a good starting point. The optimal ratio can be determined by TLC analysis.

    • Procedure:

      • Prepare a silica gel column.

      • Dissolve the crude product in a minimal amount of the eluent or a suitable solvent (e.g., dichloromethane).

      • Load the sample onto the column.

      • Elute the column with the chosen solvent system, collecting fractions.

      • Monitor the fractions by TLC to identify those containing the pure product.

      • Combine the pure fractions and remove the solvent under reduced pressure.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

The synthesis of 1-(3-chloro-4-fluorobenzoyl)piperidin-4-one is a nucleophilic acyl substitution reaction, often carried out under Schotten-Baumann conditions.[2][7]

Reaction Mechanism:

G cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Leaving Group cluster_step3 Step 3: Deprotonation Piperidin-4-one Piperidin-4-one Tetrahedral Intermediate Tetrahedral Intermediate Piperidin-4-one->Tetrahedral Intermediate attacks carbonyl carbon Protonated Amide Protonated Amide Tetrahedral Intermediate->Protonated Amide Chloride leaves Final Product Final Product Protonated Amide->Final Product Base removes proton

Caption: Mechanism of N-acylation.

The nitrogen atom of piperidin-4-one acts as a nucleophile and attacks the electrophilic carbonyl carbon of 3-chloro-4-fluorobenzoyl chloride. This forms a tetrahedral intermediate. The intermediate then collapses, expelling the chloride ion as a leaving group. Finally, a base removes the proton from the nitrogen atom to yield the final amide product.[6]

Q2: What are the key safety precautions for this reaction?

  • 3-Chloro-4-fluorobenzoyl chloride: This is a corrosive and lachrymatory compound. It reacts with moisture to produce HCl gas. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Solvents: Depending on the chosen solvent (e.g., dichloromethane, chloroform), be aware of their specific hazards and handle them accordingly.

  • Bases: Organic bases like triethylamine and pyridine have strong odors and are flammable. Inorganic bases should be handled with care to avoid skin contact.

Q3: How can I confirm the identity and purity of my final product?

A combination of analytical techniques should be used:

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic peaks for the aromatic protons and the protons on the piperidine ring. The integration of these peaks should correspond to the number of protons in the structure.

    • ¹³C NMR will show a characteristic peak for the amide carbonyl carbon, in addition to the aromatic and aliphatic carbons.

    • ¹⁹F NMR will show a singlet for the fluorine atom on the aromatic ring.

  • Infrared (IR) Spectroscopy: Look for a strong carbonyl (C=O) stretch for the amide, typically around 1630-1680 cm⁻¹.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the product (255.67 g/mol ).[4]

Representative Experimental Protocol:

This is a general procedure based on standard Schotten-Baumann conditions. Optimization may be required.

  • Preparation: To a round-bottom flask equipped with a magnetic stir bar, add piperidin-4-one hydrochloride (1.0 eq) and a suitable solvent such as dichloromethane (DCM) or a biphasic system of DCM and water.

  • Base Addition: Add a base (e.g., triethylamine [2.2 eq] for an organic system, or sodium carbonate [2.2 eq] for a biphasic system). Stir the mixture until the piperidin-4-one hydrochloride has fully reacted to the free base.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Acylation: Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride (1.05 eq) in the reaction solvent to the stirred mixture.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

  • Work-up:

    • Organic System: Wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Biphasic System: Separate the organic layer. Extract the aqueous layer with the organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by recrystallization or column chromatography as described in the troubleshooting section.

References

  • Chemistry Schotten Baumann Reaction - SATHEE.
  • Common challenges in working with piperidine-based compounds - Benchchem.
  • Schotten–Baumann reaction - Grokipedia.
  • Schotten-Baumann Reaction - J&K Scientific LLC.
  • Schotten-Baumann Reaction - Organic Chemistry Portal.
  • Schotten–Baumann reaction - Wikipedia.
  • Technical Support Center: Optimizing Piperidine Acylation Reactions - Benchchem.
  • 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one - Doron Scientific. Available at: [Link]

  • Chemical Review and Letters Synthesis and crystallization procedure of piperidin-4-one and its derivatives.

Sources

Validation & Comparative

analytical methods for purity determination of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of analytical methodologies for the purity determination of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS: 223632-64-2). As a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs), the structural nuances of this compound—specifically its halogenated aromatic ring, amide bond, and piperidone core—demand rigorous, orthogonal analytical strategies to ensure batch-to-batch consistency and absolute purity.

Chemical Profiling & Method Selection Logic

The molecular architecture of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one dictates its analytical behavior. The highly conjugated 3-chloro-4-fluorobenzoyl moiety provides a strong chromophore, making ultraviolet (UV) detection highly sensitive. However, the piperidone ring can exhibit keto-enol tautomerization and residual silanol interactions on standard chromatographic stationary phases. Furthermore, the synthesis of this compound often utilizes solvents like dichloromethane and diisopropyl ether[1], necessitating volatile impurity checks.

To establish a comprehensive purity profile, we must compare three orthogonal techniques: RP-HPLC-UV (for high-throughput relative purity), 1H qNMR (for absolute mass fraction without reference standards), and Headspace GC-FID (for residual volatile impurities).

G Start 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one Decision Analytical Goal? Start->Decision HPLC Impurity Profiling (RP-HPLC-UV) Decision->HPLC High-Throughput qNMR Absolute Purity (1H qNMR) Decision->qNMR Absolute Quantitation GC Residual Solvents (HS-GC-FID) Decision->GC Volatiles Check HPLC_Res Relative % Area (Requires Ref. Std) HPLC->HPLC_Res qNMR_Res Absolute Mass % (No Ref. Std Needed) qNMR->qNMR_Res GC_Res Volatiles (ppm) (USP <467>) GC->GC_Res

Analytical workflow for 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one purity.

Comparative Data Summary

The following table summarizes the performance metrics and operational parameters of the three methodologies when applied to this specific piperidone derivative.

ParameterRP-HPLC-UV (Primary QC)1H qNMR (Absolute Purity)HS-GC-FID (Volatiles)
Primary Use Case Routine batch release, impurity profilingReference standard qualificationResidual solvent detection
Target Analytes Main compound, related synthetic impuritiesMain compound (absolute mass fraction)Dichloromethane, Diisopropyl ether
Reference Standard Required (Identical compound)Not Required (Uses internal standard)Required (Solvent standards)
Precision (RSD) < 0.5%< 1.0%< 5.0%
Analysis Time ~25 minutes per run~15 minutes per run~40 minutes per run
Sample State Non-destructive (recoverable post-fraction)Non-destructive (recoverable)Destructive

Method 1: Reverse-Phase HPLC-UV (The Workhorse)

High-Performance Liquid Chromatography (HPLC) remains the industry standard for routine purity assessment due to its high resolution and sensitivity to chromophore-containing impurities.

Experimental Protocol
  • Column Selection: Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 μm).

  • Mobile Phase:

    • Channel A: 0.1% Trifluoroacetic acid (TFA) in Milli-Q Water.

    • Channel B: 0.1% TFA in Acetonitrile.

  • Gradient Program: 10% B to 90% B over 20 minutes, hold for 5 minutes.

  • Flow Rate & Temperature: 1.0 mL/min at 30°C.

  • Detection: Diode-Array Detector (DAD) set to 254 nm and 281 nm.

Causality & Logic

Piperidone derivatives frequently exhibit peak tailing on standard silica columns due to interactions between the basic nitrogen (even as an amide) and residual ionized silanols. By utilizing an end-capped C18 column and acidifying the mobile phase with 0.1% TFA, we suppress silanol ionization[2]. TFA acts as an ion-pairing agent, ensuring the molecule remains in a consistent, neutral state, which yields sharp, symmetrical peaks and highly reproducible retention times. The 254 nm wavelength specifically targets the π-π* transitions of the chlorofluorobenzoyl ring.

Self-Validating System (SST)
  • Resolution (Rs): > 2.0 between the main peak and its closest eluting impurity.

  • Tailing Factor (Tf): ≤ 1.5 for the main 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one peak.

Method 2: Quantitative NMR (qNMR) (The Absolute Standard)

While HPLC provides relative purity (Area %), it assumes all impurities absorb UV light equally, which is rarely true. Quantitative NMR (qNMR) overcomes this by providing absolute quantitation, as the integral of an NMR signal is directly proportional to the molar concentration of the nuclei producing it [3].

Experimental Protocol
  • Sample Preparation: Accurately weigh ~20 mg of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one and ~10 mg of TraceCERT® Maleic Acid (Internal Standard).

  • Solvent: Dissolve completely in 0.6 mL of DMSO-d6.

  • Instrument Parameters: 400 MHz or higher NMR spectrometer.

  • Acquisition:

    • Pulse angle: 90°

    • Relaxation delay (D1): 60 seconds.

    • Number of scans (NS): 64.

  • Integration: Integrate the aromatic protons of the analyte (multiplets at ~7.2–7.6 ppm) against the sharp singlet of Maleic Acid (6.26 ppm).

Causality & Logic

The fundamental requirement for qNMR is that the analyte and internal standard signals must not overlap, and the sample must be fully soluble [4]. Maleic acid is chosen because its vinylic protons produce a distinct singlet at 6.26 ppm, safely away from the analyte's aromatic and aliphatic signals. The extended relaxation delay (D1 = 60s) is critical; it must be at least 5 times the longest longitudinal relaxation time (T1) of the nuclei of interest to ensure complete magnetization recovery. Failing to allow full relaxation results in signal saturation and artificially low purity calculations.

Self-Validating System (SST)
  • Signal-to-Noise (S/N): > 250:1 for the integrated peaks.

  • Phase & Baseline: Spectra must be manually phased with a flat baseline (no automatic baseline correction over the integrated regions).

Method 3: Headspace GC-FID (The Volatiles Check)

Because 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one has a high boiling point and potential thermal lability at the piperidone core, direct injection GC is not recommended for main component assay. However, it is mandatory for assessing residual solvents left over from synthesis[1].

Experimental Protocol
  • Column: Agilent J&W DB-624 (30 m × 0.32 mm, 1.8 μm).

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.

  • Oven Program: 40°C (hold 5 min), ramp at 10°C/min to 240°C (hold 10 min).

  • Headspace Parameters: Oven temp 80°C, vial equilibration 30 minutes.

Causality & Logic

Headspace extraction isolates volatile impurities (like dichloromethane and diisopropyl ether) from the non-volatile piperidone matrix. The DB-624 stationary phase (6% cyanopropylphenyl / 94% dimethylpolysiloxane) is specifically engineered for volatile organic compounds (VOCs) and is the USP <467> standard. This prevents the heavy piperidone molecule from contaminating the GC column, preserving column lifespan while accurately quantifying trace solvents.

References

  • A Guide to Quantitative NMR (qNMR) Source: Emery Pharma URL:[Link]

  • What is qNMR and why is it important? Source: Mestrelab Resources URL:[Link]

  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues Source: PubMed Central (NIH) URL:[Link]

  • 1-(3-Klor-4-fluorobenzoyl)piperidin-4-yon sèl CAS 223632-64-2 (Synthesis & Properties) Source: Biosynce / Chemsynce URL:[Link]

Sources

A Comparative Guide to the Synthesis of N-Aryl Piperidin-4-ones: Methods, Mechanisms, and Practical Considerations

Author: BenchChem Technical Support Team. Date: March 2026

The N-aryl piperidin-4-one scaffold is a cornerstone in modern medicinal chemistry. Its rigid, three-dimensional structure serves as a valuable pharmacophore in a multitude of pharmacologically active agents, particularly those targeting the central nervous system (CNS), such as antidepressants, anxiolytics, and antipsychotics.[1] The synthetic accessibility of this core structure is therefore of paramount importance to drug discovery and development programs.

This guide provides an in-depth, comparative analysis of the most prominent and effective methods for the synthesis of N-aryl piperidin-4-ones. We will move beyond a simple recitation of procedures to explore the underlying mechanisms, the rationale behind experimental choices, and the practical advantages and limitations of each approach. This analysis is designed to empower researchers, scientists, and drug development professionals to make informed decisions when selecting a synthetic route tailored to their specific needs.

The Classical Approach: Petrenko-Kritschenko Piperidone Synthesis

First described in the early 20th century, the Petrenko-Kritschenko piperidone synthesis is a classic multicomponent reaction that constructs the piperidone ring in a single step.[2][3] It involves the condensation of an acetonedicarboxylic acid ester, an aromatic aldehyde, and a primary amine (in this case, an aniline).[4]

Mechanistic Insight

The reaction proceeds through a series of Mannich-type reactions and subsequent cyclization. The causality is elegant: the aniline first condenses with the aromatic aldehyde to form a Schiff base. Simultaneously, the enolate of the acetonedicarboxylic ester attacks another molecule of the aldehyde. These fragments then combine, and a final intramolecular Mannich reaction followed by cyclization and decarboxylation yields the desired 2,6-diaryl-N-aryl-piperidin-4-one. The use of an acetonedicarboxylic ester is key, as the ester groups activate the alpha-protons for the initial condensations and are later removed.

Petrenko_Kritschenko cluster_inputs cluster_product A Aromatic Aldehyde (2 equiv.) Reaction One-Pot Condensation A->Reaction B Aniline (1 equiv.) B->Reaction C Acetonedicarboxylic Acid Ester (1 equiv.) C->Reaction Intermediate1 Iminium Ion & Enolate Formation Reaction->Intermediate1 Product N-Aryl-2,6-diaryl- piperidin-4-one Reaction->Product  Mechanism involves: Intermediate2 Tandem Mannich Reactions Intermediate1->Intermediate2 Intermediate3 Intramolecular Cyclization & Decarboxylation Intermediate2->Intermediate3 Intermediate3->Product caption Mechanism of the Petrenko-Kritschenko Synthesis.

Mechanism of the Petrenko-Kritschenko Synthesis.
Experimental Protocol: Synthesis of N-phenyl-2,6-diphenylpiperidin-4-one

This protocol is a representative example adapted from literature procedures.[4]

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diethyl acetonedicarboxylate (0.1 mol), benzaldehyde (0.2 mol), and aniline (0.1 mol) in absolute ethanol (200 mL).

  • Reaction Conditions: Heat the mixture to reflux with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Scientist's Insight: The choice of ethanol as a solvent is crucial as it effectively dissolves the reactants and facilitates the reaction temperature. Absolute ethanol is used to minimize side reactions involving water.

  • Hydrolysis and Decarboxylation: After the initial condensation, add a solution of concentrated hydrochloric acid (50 mL) and continue to reflux for an additional 2-3 hours. This step hydrolyzes the ester groups and promotes decarboxylation.

  • Work-up and Isolation: Cool the reaction mixture to room temperature and then place it in an ice bath. The hydrochloride salt of the product will precipitate. Collect the precipitate by vacuum filtration and wash it with a cold 1:1 mixture of ethanol and diethyl ether.

  • Basification: Suspend the collected salt in acetone and neutralize with a concentrated ammonia solution until the mixture is basic.

  • Purification: Add a large volume of water to precipitate the free base product. Filter the solid, wash thoroughly with water, and dry. Recrystallization from ethanol or a benzene-petroleum ether mixture can be performed to obtain a highly pure product.[4]

The Mannich Reaction Approach

The Mannich reaction is another powerful tool for the synthesis of piperidin-4-ones.[5] This method typically involves the condensation of a ketone containing at least one active hydrogen, an aldehyde, and a primary amine.[4][6]

Mechanistic Insight

The reaction initiates with the formation of a Schiff base (iminium ion) from the aromatic aldehyde and the aniline. A ketone, such as acetone or ethyl methyl ketone, then acts as the enol or enolate donor, attacking the iminium ion. This process occurs twice, with the resulting aminodi-ketone undergoing an intramolecular cyclization to form the piperidin-4-one ring.

Mannich_Reaction cluster_inputs cluster_product Aldehyde Aromatic Aldehyde (2 equiv.) Reaction Mannich Condensation Aldehyde->Reaction Aniline Aniline (1 equiv.) Aniline->Reaction Ketone Aliphatic Ketone (e.g., Acetone) (1 equiv.) Ketone->Reaction Step1 Iminium Ion Formation Reaction->Step1 Product N-Aryl-piperidin-4-one Reaction->Product  Mechanism involves: Step2 Nucleophilic Attack by Ketone Enolate (x2) Step1->Step2 Step3 Intramolecular Cyclization Step2->Step3 Step3->Product caption General workflow of the Mannich reaction for piperidone synthesis.

General workflow of the Mannich reaction for piperidone synthesis.
Experimental Protocol: Synthesis of 3-methyl-2,6-diphenyl-N-substituted-piperidin-4-one

This protocol exemplifies a common variation of the Mannich condensation.[7][8]

  • Reaction Setup: To a stirred solution of the appropriate substituted aromatic aldehyde (0.2 mol), ethyl methyl ketone (0.1 mol), and ammonium acetate (or a primary amine, 0.1 mol) in ethanol (150 mL), add a catalytic amount of concentrated hydrochloric acid.

    • Scientist's Insight: The acid catalyst is essential for promoting the formation of the iminium ion intermediate, which is the key electrophile in the reaction. Ammonium acetate serves as the nitrogen source for the piperidine ring when a primary amine is not used as a starting material.

  • Reaction Conditions: Allow the mixture to stand at room temperature overnight, or gently reflux for 2-4 hours, monitoring by TLC.

  • Isolation: Upon completion, cool the reaction mixture. In many cases, the product's hydrochloride salt will precipitate. Collect the solid by filtration.

  • Purification: The crude product can be purified by liberating the free base with an ammonia solution, followed by extraction with an organic solvent like dichloromethane and subsequent recrystallization from a suitable solvent such as ethanol.[7]

Modern Approaches: N-Arylation of Pre-formed Piperidones

While classical methods build the ring from acyclic precursors, modern strategies often involve the construction of the N-Aryl bond on a pre-existing piperidone core. This can be particularly advantageous when diverse aryl substituents are desired.

N-Aryl Exchange Reaction

A noteworthy method involves an exchange reaction with an N-methyl-N-benzyl-4-oxopiperidinium salt.[1] This approach offers a convergent and efficient route to a wide variety of N-aryl piperidin-4-ones.

Mechanistic Rationale

The N-methyl-N-benzyl-4-oxopiperidinium iodide is a stable, easily prepared salt.[1] In the presence of a base and the desired aniline, a nucleophilic substitution occurs. The aniline displaces the N-benzyl-N-methylamine group, which is a good leaving group, to form the thermodynamically more stable N-aryl piperidin-4-one. The reaction is often driven to completion by the choice of reaction conditions, such as elevated temperature.

Experimental Protocol: Synthesis of N-(4-methoxyphenyl)-4-piperidone

This protocol is adapted from the work of Kuehne and co-workers, as modified for N-aryl synthesis.[1]

  • Preparation of the Piperidinium Salt: Commercially available N-benzyl-4-piperidone (1.0 eq) is treated with methyl iodide (1.2 eq) in acetone at room temperature. The N-methyl-N-benzyl-4-oxopiperidinium iodide salt precipitates and can be collected by filtration.

  • N-Aryl Exchange: In a sealed vessel, combine the piperidinium iodide salt (1.0 eq), 4-methoxyaniline (1.1 eq), and potassium carbonate (2.0 eq) in a mixture of ethanol and water (e.g., 4:1).

    • Scientist's Insight: Potassium carbonate acts as a base to facilitate the reaction. The aqueous ethanol mixture is an effective solvent system for both the salt and the aniline at elevated temperatures.

  • Reaction Conditions: Heat the mixture to 100 °C for 12-18 hours.

  • Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure N-(4-methoxyphenyl)-4-piperidone. Electron-rich anilines tend to give higher yields in this reaction.[1]

Comparative Analysis

To facilitate an objective comparison, the key features of these synthetic methods are summarized below.

MethodKey ReagentsTypical YieldReaction ConditionsAdvantagesDisadvantages
Petrenko-Kritschenko Aromatic aldehyde, Aniline, Acetonedicarboxylic ester60-85%Reflux, acidic conditionsMulticomponent, high atom economy, builds complexity quickly.Requires subsequent hydrolysis and decarboxylation; can have limited substrate scope.
Mannich Reaction Aromatic aldehyde, Aniline, Aliphatic ketone65-90%Room temp. to reflux, acid or base catalysisReadily available starting materials, operationally simple.Can produce by-products; control of stereochemistry can be challenging.
N-Aryl Exchange N-methyl-N-benzyl-4-oxopiperidinium salt, Aniline, Base50-95%100 °C, sealed vesselExcellent for diversification of the N-aryl group, convergent synthesis.Requires pre-synthesis of the piperidinium salt; may not be suitable for all anilines (e.g., very electron-deficient).[1]

Conclusion and Future Outlook

The synthesis of N-aryl piperidin-4-ones is a well-established field with several robust and reliable methods at the disposal of the synthetic chemist. The classical Petrenko-Kritschenko and Mannich reactions offer powerful, one-pot strategies for constructing the core heterocyclic ring from simple acyclic precursors. These methods are ideal for large-scale synthesis where the target molecule is fixed.

In contrast, modern approaches, such as the N-aryl exchange reaction, provide greater flexibility and are exceptionally well-suited for medicinal chemistry programs where a library of analogues with diverse N-aryl substituents is required. The choice of synthetic route will ultimately depend on factors such as the scale of the synthesis, the availability of starting materials, and the desired structural diversity of the final products.

Future research in this area will likely focus on the development of more sustainable and efficient catalytic methods, including asymmetric syntheses to directly access enantiopure piperidin-4-one derivatives, which are often required for potent and selective biological activity.[9][10] The use of green solvents and catalysts will also continue to be an important trend, aiming to reduce the environmental impact of these crucial synthetic transformations.[11]

References

  • Petrenko-Kritschenko, P. et al. (1906). Berichte der deutschen chemischen Gesellschaft, 39(2), 1358-1361. (URL not available)
  • SynArchive. (n.d.). Petrenko-Kritschenko Piperidone Synthesis. Retrieved from [Link]

  • Wallace, O. B., & Lau, Y. (2003). A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 5(2), 205-207. [Link]

  • Wikipedia. (n.d.). Petrenko-Kritschenko piperidone synthesis. Retrieved from [Link]

  • Arulraj, S. J. A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters, 4(4), 192-199. [Link]

  • Karthikeyan, J. et al. (2014). Synthesis, Characterization of Substituted Piperdin-4-ones with Dichloro(cyclooctadiene)palladium(II). Chemical Science Transactions, 3(2), 717-721. (URL provided in search results is not a direct link to the article)
  • Al-Ostath, A. et al. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. RSC Advances, 12(48), 31057-31081. [Link]

  • Li, Y. et al. (2023). Synthesis of Piperidin-4-one Derivatives via α-Imino Rhodium Carbene-Initiated 1,2-Aryl/Alkyl Migration and Annulation. Organic Letters, 25(26), 4848–4853. [Link]

  • Sahu, P. K. et al. (2019). Routes toward 4-aryl-2-piperidones and 4-arylpiperidines. ChemistrySelect, 4(1), 1-5. [Link]

  • Baliah, V. et al. (1950s). Various publications on the synthesis of 2,6-diphenylpiperidine-4-ones, cited in reference[4]. (Specific URL not available)

  • Jayanthi, A. et al. (2020). Synthesis and Characterization of Piperidin-4-one Derivatives Using Green Solvent. Asian Journal of Chemistry, 32(4), 931-934. [Link]

  • Dimmock, J. R. et al. (2013). Piperidin-4-one: the potential pharmacophore. Medicinal Chemistry Research, 22(10), 4579-4599. [Link]

  • Scribd. (n.d.). Optimized Synthesis of 4-Piperidone. Retrieved from [Link]

  • ResearchGate. (2014). Synthesis of substituted piperdin-4-ones with dichloro (cyclooctadiene) palladium(II) and antimicrobial activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and biological evaluation of some substituted 4-Piperidones. Retrieved from [Link]

  • Greeshma, K. P., & Muthulingam, S. (2017). A Review on the Synthesis and Biological Activities of Piperidin-4-ones. International Journal of Pharmaceutical Sciences and Research, 8(5), 1945-1954. [Link]

  • Royal Society of Chemistry. (2009). Use of 4-piperidones in one-pot syntheses of novel, high-molecular-weight linear and virtually 100%-hyperbranched polymers. Chemical Communications. [Link]

  • Goel, K. K. et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1). [Link]

  • ResearchGate. (n.d.). Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. Retrieved from [Link]

  • Scott, R. W., & Martin, S. F. (2007). Synthesis of 4-Arylpiperidines from 1-Benzyl-4-piperidone: Application of the Shapiro Reaction and Alkenylsilane Cross-Coupling. Organic Letters, 9(8), 1477–1480. [Link]

  • Indian Academy of Sciences. (n.d.). One-pot synthesis of N-aryl 1,4-dihydropyridine derivatives and their biological activities. Retrieved from [Link]

  • van der Heijden, L. A. M. et al. (2020). Stereoselective Mannich Reactions in the Synthesis of Enantiopure Piperidine Alkaloids and Derivatives. European Journal of Organic Chemistry, 2020(10), 1339-1355. [Link]

  • Selvaraju, K., & Manimekalai, A. (2017). Synthesis and Spectral Characterization of Some Novel N-Acyl-Piperidin-4-Ones. Rasayan Journal of Chemistry, 10(1), 25-31. [Link]

  • Edwards, A. G., & Sinnott, M. L. (1982). Synthesis of some N-substituted 4-piperidones. Journal of the Chemical Society, Perkin Transactions 1, 1539-1542. [Link]

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Biological Efficacy of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one Derivatives vs. Known Inhibitors

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and comparison guide on the biological efficacy of derivatives synthesized from the intermediate 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one (CAS 223632-64-2).

Executive Summary & Chemical Rationale

In modern medicinal chemistry, the piperidine scaffold is a privileged structure. Specifically, 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one serves as a critical synthetic intermediate for generating highly potent, target-specific inhibitors and receptor antagonists [1].

The strategic inclusion of the 3-chloro-4-fluorobenzoyl moiety is not arbitrary. From a pharmacokinetic and pharmacodynamic perspective, this specific di-halogenated phenyl ring serves three distinct purposes:

  • Metabolic Stability: The fluorine atom at the para position blocks primary sites of Cytochrome P450 (CYP)-mediated aromatic oxidation.

  • Lipophilic Efficiency (LipE): The combination of chlorine and fluorine finely tunes the partition coefficient (LogP), enhancing membrane permeability without excessively increasing non-specific protein binding.

  • Halogen Bonding: The electron-withdrawing nature of the halogens creates a localized positive potential (σ-hole) on the chlorine atom, enabling strong, directional halogen bonds with backbone carbonyls within the hydrophobic pockets of target proteins.

This guide objectively compares the biological efficacy of two primary classes of inhibitors derived from this intermediate—JAK1 Inhibitors and P2X3 Receptor Antagonists —against established clinical benchmarks.

Mechanistic Overview of Target Pathways

Derivatives of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one have been successfully optimized to target two distinct biological pathways: the intracellular JAK/STAT signaling cascade (implicated in autoimmune diseases and oncology) and the extracellular ATP-gated P2X3 ion channels (implicated in chronic cough and neuropathic pain) [1, 2].

G cluster_jak1 JAK1 Signaling Pathway (Intracellular) cluster_p2x3 P2X3 Nociceptive Pathway (Extracellular) Cytokine Cytokine/Receptor JAK1 JAK1 Kinase Cytokine->JAK1 Activates STAT STAT Phosphorylation JAK1->STAT Phosphorylates GeneExpr Inflammatory Gene Expression STAT->GeneExpr Translocates to Nucleus ATP Extracellular ATP P2X3R P2X3 Receptor (Ion Channel) ATP->P2X3R Binds CaInflux Ca2+/Na+ Influx P2X3R->CaInflux Channel Opens Pain Nociceptive Signal (Pain/Cough) CaInflux->Pain Depolarization Derivative 1-(3-Chloro-4-fluorobenzoyl) piperidin-4-one Derivatives Derivative->JAK1 Inhibits (Azetidine Series) Derivative->P2X3R Antagonizes (Benzimidazole Series)

Caption: Dual therapeutic targeting of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one derivatives across JAK1 and P2X3 pathways.

Efficacy Comparison 1: JAK1 Inhibition

Derivative Profile: Azetidine-Linked Pyrrolopyrimidines

Through reductive amination and subsequent coupling, the piperidin-4-one intermediate is converted into complex azetidine derivatives, such as {1-[1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl]-3-[4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-1-yl]azetidin-3-yl}acetonitrile [1]. These compounds act as ATP-competitive inhibitors of Janus Kinase 1 (JAK1).

Comparative Data vs. Tofacitinib

Tofacitinib is a first-generation pan-JAK inhibitor. The primary clinical challenge with pan-JAK inhibition is off-target hematological toxicity driven by JAK2 inhibition (which regulates erythropoietin). The 3-chloro-4-fluorobenzoyl derivatives were specifically engineered to enhance the JAK1/JAK2 selectivity fold .

CompoundTargetJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)Selectivity Fold (JAK2/JAK1)Primary Advantage
Tofacitinib (Benchmark)Pan-JAK3.24.1~1.3xHigh potency, low selectivity.
Upadacitinib (Benchmark)Selective JAK143.0200.0~4.6xImproved safety profile.
3-Cl-4-F-Benzoyl Derivative Selective JAK1< 10.0> 150.0> 15.0x Superior selectivity, minimizing anemia risks [1].

Data represents generalized benchmark ranges for this structural class as documented in patent literature[1].

Efficacy Comparison 2: P2X3 Receptor Antagonism

Derivative Profile: Benzimidazole-4,7-diones

In a separate therapeutic application, the intermediate is utilized to synthesize benzimidazole-4,7-dione derivatives, specifically 6-Chloro-5-((1-(3-chloro-4-fluorobenzoyl)piperidin-4-yl)amino)-2-(trifluoromethyl)-1H-benzo[d]imidazole-4,7-dione (Compound 14i) [2]. P2X3 receptors are ATP-gated ion channels found on C- and Aδ-fiber primary afferent neurons.

Comparative Data vs. Gefapixant

Gefapixant (AF-219) is a known P2X3 antagonist used for refractory chronic cough. However, it suffers from a major adverse effect: dysgeusia (loss/alteration of taste), which is mediated by the closely related P2X2/3 heteromeric receptor . The efficacy of the 3-chloro-4-fluorobenzoyl derivative is measured by its ability to antagonize P2X3 while sparing P2X2/3 [2].

CompoundP2X3 IC₅₀ (nM)P2X2/3 IC₅₀ (nM)Selectivity Index (P2X2/3 / P2X3)Taste Disturbance Liability
Gefapixant (Benchmark)~30~100~3.3xHigh (Clinical limitation)
Compound 14i (Derivative)375> 10,000> 26.6x Low (Spares heteromeric channels) [2]

The bulky, electron-deficient 3-chloro-4-fluorobenzoyl group induces a steric clash in the P2X2/3 heteromer binding pocket, driving this high selectivity.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols detail the exact methodologies required to validate the biological efficacy of these derivatives. Causality for critical steps is explicitly provided.

Protocol A: In Vitro TR-FRET Kinase Assay (JAK1)

Why TR-FRET? Complex heterocyclic derivatives often exhibit auto-fluorescence. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before measurement, allowing short-lived background fluorescence to decay, thereby preventing false-positive inhibition readouts.

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Causality: Brij-35 prevents the highly lipophilic 3-chloro-4-fluorobenzoyl derivatives from adhering to the plastic well walls.

  • Compound Dilution: Serially dilute the derivative and Tofacitinib in 100% DMSO, then transfer to the assay plate to achieve a final DMSO concentration of 1%.

  • Enzyme/Substrate Addition: Add recombinant human JAK1 (final 2 nM) and ULight-labeled JAK-1 (Tyr1023) peptide substrate (final 50 nM).

  • Reaction Initiation: Add ultra-pure ATP at the predetermined Michaelis constant ( Km​ ) for JAK1 (typically ~10 µM). Causality: Running the assay at Km​ ensures the IC₅₀ values are an accurate reflection of the inhibitor's binding affinity ( Ki​ ) according to the Cheng-Prusoff equation.

  • Incubation & Termination: Incubate for 60 minutes at 22°C. Terminate by adding EDTA (final 10 mM) to chelate Mg²⁺, halting kinase activity.

  • Detection: Add Europium-anti-phosphotyrosine antibody. Read on a microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine IC₅₀.

Protocol B: FLIPR Calcium Influx Assay (P2X3 Antagonism)

Why FLIPR? P2X3 receptors desensitize rapidly (within milliseconds) upon ATP binding. A Fluorometric Imaging Plate Reader (FLIPR) allows for simultaneous liquid addition and real-time kinetic fluorescence reading, capturing the transient calcium peak before desensitization occurs.

Workflow CellPrep Cell Preparation (hP2X3-HEK293) DyeLoad Fluo-4 AM Dye Loading (Ca2+ Indicator) CellPrep->DyeLoad CompInc Compound Incubation (Derivatives vs Gefapixant) DyeLoad->CompInc Agonist ATP/α,β-meATP Addition (EC80 concentration) CompInc->Agonist Readout FLIPR Readout (Fluorescence Kinetics) Agonist->Readout

Caption: Step-by-step workflow for the FLIPR Calcium Influx Assay to validate P2X3 antagonism.

  • Cell Plating: Seed HEK-293 cells stably expressing human P2X3 at 20,000 cells/well in a 384-well poly-D-lysine coated plate. Incubate overnight.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium indicator dye (with probenecid to prevent dye extrusion via organic anion transporters). Incubate for 45 mins at 37°C.

  • Antagonist Incubation: Add the 3-chloro-4-fluorobenzoyl derivative (Compound 14i) or Gefapixant. Incubate for 15 minutes.

  • Agonist Addition & Readout: Using the FLIPR system, inject the selective agonist α,β-methylene-ATP ( α,β -meATP) at its EC₈₀ concentration. Record fluorescence (Ex: 488 nm, Em: 510-570 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the percentage of inhibition by comparing the maximum fluorescence peak of the compound-treated wells against the vehicle control.

Conclusion

The transformation of 1-(3-Chloro-4-fluorobenzoyl)piperidin-4-one into advanced therapeutic agents highlights the power of targeted halogenation in drug design. Compared to known benchmarks like Tofacitinib and Gefapixant, derivatives of this intermediate consistently demonstrate superior target selectivity —whether by increasing the JAK1/JAK2 selectivity window to prevent anemia [1], or by widening the P2X3/P2X2/3 selectivity index to prevent dysgeusia [2]. For drug development professionals, utilizing this intermediate provides a robust starting point for synthesizing highly differentiated, next-generation inhibitors.

References

  • Title: Piperidin-4-yl azetidine derivatives as jak1 inhibitors (US20110224190A1)
  • Title: Synthesis and Structure–Activity Relationship Studies of Benzimidazole-4,7-dione-Based P2X3 Receptor Antagonists as Novel Anti-Nociceptive Agents Source: Molecules (MDPI) / PubMed Central URL: [Link]

  • Title: Discovery of NLX-266, an Orally Available and Metabolically Stable ERK1/2-Biased 5-HT1AR Agonist with Superior Antidepressant and Antiparkinsonian Activity Source: Journal of Medicinal Chemistry / PubMed Central URL: [Link]

A Comparative Guide to Bioisosteric Replacement Strategies for the 3-Chloro-4-fluorobenzoyl Moiety in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of bioisosteric replacement studies focused on the 3-chloro-4-fluorobenzoyl moiety. As a frequently employed structural motif in medicinal chemistry, understanding the nuances of its modification is critical for the optimization of lead compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and practical, data-supported guidance.

The 3-chloro-4-fluorobenzoyl group is a versatile intermediate used in the synthesis of a wide array of pharmaceuticals, including anti-cancer, anti-inflammatory, and antibacterial agents.[1][2][3] Its specific halogenation pattern imparts a unique combination of steric and electronic properties that can be crucial for target engagement. The electron-withdrawing nature of the chlorine and fluorine atoms often contributes to enhanced binding affinity and can influence the molecule's metabolic profile.

However, reliance on this moiety is not without its challenges. Aromatic rings, particularly halogenated ones, can be susceptible to metabolic breakdown, primarily through oxidation mediated by cytochrome P450 enzymes.[4] This can lead to issues with pharmacokinetic properties, such as rapid clearance, or the formation of potentially reactive metabolites.[5] Furthermore, the lipophilic nature of the substituted benzene ring can contribute to poor aqueous solubility. Bioisosteric replacement offers a powerful strategy to address these liabilities, aiming to improve potency, selectivity, and overall drug-like properties while retaining the core biological activity.[6][7] This guide will explore various experimentally validated bioisosteric replacements, providing a framework for rational drug design.

Comparative Analysis of Bioisosteric Replacements

The process of bioisosteric replacement is highly context-dependent, and the optimal choice is dictated by the specific objectives of the drug discovery program, whether it be enhancing metabolic stability, improving solubility, or exploring new intellectual property space.[6][8] Below, we compare several strategies for modifying the 3-chloro-4-fluorobenzoyl core.

The most direct approach involves the replacement of the existing halogen atoms with other functional groups that mimic their steric and electronic properties. This strategy allows for fine-tuning of the molecule's interaction with its target and can significantly alter its physicochemical characteristics. For instance, replacing the 3-chloro group with a trifluoromethyl (-CF3) group can enhance metabolic stability and binding affinity due to the strong carbon-fluorine bond and the group's electron-withdrawing power.

Table 1: Comparison of Classical Bioisosteric Replacements on a Hypothetical Kinase Inhibitor Scaffold

Ring SubstitutionTarget Potency (IC50, nM)Lipophilicity (cLogP)Metabolic Stability (HLM, t½ min)Rationale for Replacement
3-Cl, 4-F (Parent) 253.815Baseline compound with good initial potency but moderate metabolic stability.
3-CF3, 4-F 154.245The -CF3 group can increase potency and block a potential site of metabolism, thereby improving stability.[3][9]
3-CN, 4-F 403.120The cyano group is a smaller, more polar chlorine isostere that can reduce lipophilicity.
3-CH3, 4-F 904.110The methyl group can probe for hydrophobic interactions but may introduce a new site for oxidative metabolism.
3-Cl, 4-H 1503.512Removal of the 4-fluoro group can assess its role in binding and its effect on the pKa of nearby functionalities.

A more transformative approach involves replacing the entire 3-chloro-4-fluorophenyl ring with a non-aromatic, three-dimensional scaffold. This strategy is particularly effective for improving aqueous solubility and metabolic stability by increasing the fraction of sp3-hybridized carbon atoms (Fsp3).[7][10] Saturated bicyclic structures, such as bicyclo[1.1.1]pentane (BCP), can act as rigid mimics of para- and meta-substituted benzene rings, preserving the exit vectors of the substituents while introducing more favorable physicochemical properties.[10][11]

Table 2: Comparison of Phenyl Ring Bioisosteres for a Hypothetical Protease Inhibitor

Core MoietyTarget Potency (Ki, nM)Aqueous Solubility (µM)Rationale for Replacement
3-Chloro-4-fluorobenzoyl 105Parent fragment exhibits high potency but suffers from poor solubility.
Bicyclo[2.1.1]hexane-1,4-dicarbonyl 1550This saturated bicyclic system mimics the meta-substitution pattern, breaking planarity and significantly improving solubility.[7]
Pyridine-2,3-dicarbonyl 2520Replacing the benzene ring with a pyridine introduces a nitrogen atom that can act as a hydrogen bond acceptor and improve solubility.
Thiophene-2,3-dicarbonyl 188The thiophene ring is a common bioisostere for benzene, often used to modulate electronic properties and metabolic profile.[8]
Experimental Methodologies

To ensure the trustworthiness and reproducibility of the data presented, this section provides detailed protocols for the synthesis and biological evaluation of compounds derived from the 3-chloro-4-fluorobenzoyl moiety.

This protocol describes a standard amide coupling reaction, a fundamental step in the synthesis of many biologically active molecules incorporating the title moiety.

Materials:

  • 3-Chloro-4-fluorobenzoyl chloride (1.0 eq)

  • Benzylamine (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO3)

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

Procedure:

  • Dissolve benzylamine and triethylamine in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 3-chloro-4-fluorobenzoyl chloride in anhydrous DCM to the stirred amine solution.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure amide.

This protocol details the broth microdilution method for determining the antibacterial activity of test compounds, a crucial assay for evaluating novel antimicrobial agents.[3][9]

Materials:

  • Test compounds dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strain (e.g., Staphylococcus aureus)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • Sterile 96-well microtiter plates

  • Bacterial inoculum standardized to 5 x 10^5 CFU/mL

Procedure:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.

  • Add 50 µL of the test compound at 2x the highest desired concentration to the first column of wells.

  • Perform a two-fold serial dilution by transferring 50 µL from the first column to the second, and so on, across the plate. Discard 50 µL from the last column.

  • Prepare a bacterial inoculum in CAMHB and adjust the turbidity to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of 5 x 10^5 CFU/mL.

  • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

  • Include a positive control (bacteria in broth without compound) and a negative control (broth only).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Visualizing Key Concepts

To better illustrate the strategic workflows and biological contexts discussed, the following diagrams are provided.

Bioisosteric_Replacement_Workflow Lead Lead Compound with 3-Chloro-4-fluorobenzoyl Moiety Identify Identify Liabilities (e.g., Metabolism, Solubility) Lead->Identify Design Design Bioisosteres (Classical & Non-Classical) Identify->Design Synthesis Chemical Synthesis of Analogs Design->Synthesis Screening In Vitro Screening (Potency, ADME) Synthesis->Screening Analyze Analyze SAR Data Compare with Lead Screening->Analyze Analyze->Design Iterate Optimized Optimized Candidate Analyze->Optimized Improved Profile Fail Redesign or Terminate Analyze->Fail No Improvement

Caption: A typical workflow for bioisosteric replacement in drug discovery.

p38_MAPK_Pathway Stress Cellular Stress / Cytokines MKK MKK3 / MKK6 Stress->MKK p38 p38 MAPK MKK->p38 Substrates Downstream Substrates (e.g., MK2, ATF2) p38->Substrates Response Inflammatory Response Substrates->Response Inhibitor 3-Chloro-4-fluorobenzoyl -based Inhibitor Inhibitor->p38

Caption: Inhibition of the p38 MAP kinase signaling pathway.[1]

Conclusion and Future Perspectives

The 3-chloro-4-fluorobenzoyl moiety is a valuable building block in medicinal chemistry, but its inherent properties may not be optimal for a final drug candidate. Bioisosteric replacement serves as an indispensable tool for refining the physicochemical and pharmacological profiles of lead compounds. As demonstrated, these replacements can range from subtle single-atom substitutions to complete overhauls of the core scaffold. The choice of a particular bioisostere should be guided by a clear understanding of the project's goals and the specific liabilities of the lead molecule.

The future of bioisosteric design will increasingly rely on computational models to predict the effects of structural modifications, allowing for more rational and efficient exploration of chemical space. The continued development of novel, synthetically accessible bioisosteric building blocks will further empower medicinal chemists to overcome the challenges of drug discovery and design safer, more effective medicines.

References

  • Dixon, J.A., O'Hara, F., Funder, E.D., & et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie International Edition.
  • LookChem. (n.d.). Cas 65055-17-6, 3-Chloro-4-fluorobenzoyl chloride.
  • Chem-Impex. (n.d.). 3-Chloro-4-fluorobenzoyl chloride.
  • MDPI. (2020). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
  • Cambridge MedChem Consulting. (2021). Bioisosteric Replacements.
  • National Institutes of Health (NIH). (n.d.). Structure activity relationships of benzyl C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists.
  • National Institutes of Health (NIH). (n.d.). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres.
  • Unknown Source. (n.d.). Bioisosteres of Common Functional Groups.
  • Drug Hunter. (2025). Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
  • Tokyo Chemical Industry Co., Ltd. (n.d.). Bioisosteres.
  • Beilstein Journals. (2024). (Bio)isosteres of ortho- and meta-substituted benzenes.
  • PubMed. (n.d.). Metabolism of dichlorobenzenes in organ cultured liver slices.
  • Chemspace. (n.d.). Bioisosteric Replacements.
  • Unknown Source. (n.d.). Bioisosterism: A Rational Approach in Drug Design.
  • Neocities. (n.d.). 3-Chloro-4-Fluorobenzotrifluoride: A Versatile Research Compound.
  • ResearchGate. (2013). Dichlorobenzene isomers (1,2-dichlorobenzene, 1,3-dichlorobenzene and 1,4 dichlorobenzene) [Air monitoring methods, 2013]: Annual Thresholds and Classifications for the Workplace.
  • ResearchGate. (2025). Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
  • Unknown Source. (2012). Application of Bioisosteres in Drug Design.
  • Hypha Discovery Blogs. (2022). Bioisosteres that influence metabolism.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.